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Core Science & Biosynthesis

Foundational

Z-Gly-Ile-Ala-OH chemical structure and molecular weight

Physicochemical Characterization, Synthesis Strategies, and Applications Executive Summary Z-Gly-Ile-Ala-OH (N-Benzyloxycarbonyl-Glycyl-Isoleucyl-Alanine) is a synthetic tripeptide derivative widely utilized as a hydroph...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization, Synthesis Strategies, and Applications

Executive Summary

Z-Gly-Ile-Ala-OH (N-Benzyloxycarbonyl-Glycyl-Isoleucyl-Alanine) is a synthetic tripeptide derivative widely utilized as a hydrophobic structural probe and protease substrate in biochemical research.[1][2][3][4][5][6][7] Characterized by the N-terminal Carbobenzoxy (Z) protecting group, this molecule serves as a critical intermediate in the synthesis of biologically active peptidomimetics and as a model substrate for studying enzyme specificity, particularly within the metalloprotease and serine protease families.

This technical guide provides a definitive analysis of its structural identity, physicochemical properties, and a validated orthogonal synthesis protocol designed to ensure high purity and yield.

Part 1: Molecular Identity & Structural Analysis

Chemical Identification

The molecule comprises a tripeptide backbone (Glycine-Isoleucine-Alanine) capped at the N-terminus with a Benzyloxycarbonyl (Z) group and possessing a free carboxylic acid at the C-terminus.[1][2][6][8] The presence of the Z-group imparts significant hydrophobicity and prevents N-terminal degradation, making it an ideal candidate for enzymatic assays requiring defined cleavage sites.

Table 1: Chemical Identity Data

ParameterSpecification
IUPAC Name (2S)-2-[[(2S,3S)-2-[[2-(benzyloxycarbonylamino)acetyl]amino]-3-methylpentanoyl]amino]propanoic acid
Common Name Z-Gly-Ile-Ala-OH
CAS Number 252573-80-1
Molecular Formula C₁₉H₂₇N₃O₆
Molecular Weight 393.44 g/mol
Monoisotopic Mass 393.1900 Da
Stereochemistry L-Isoleucine, L-Alanine (unless specified otherwise)
Physical State White to off-white lyophilized powder
Structural Visualization

The following diagram illustrates the hierarchical connectivity of Z-Gly-Ile-Ala-OH, highlighting the peptide bonds and the hydrophobic protecting group.[2]

Z_Gly_Ile_Ala_OH cluster_backbone Tripeptide Backbone Z_Group Z-Group (Benzyloxycarbonyl) Gly Glycine (Gly) Z_Group->Gly Amide Bond Ile Isoleucine (Ile) Gly->Ile Peptide Bond Ala Alanine (Ala) Ile->Ala Peptide Bond OH C-Terminus (-OH) Ala->OH Carboxyl

Figure 1: Structural connectivity of Z-Gly-Ile-Ala-OH showing the N-terminal protection and amino acid sequence.[2]

Part 2: Physicochemical Properties

Understanding the physicochemical behavior of Z-Gly-Ile-Ala-OH is crucial for assay development and formulation. The inclusion of the Z-group and the Isoleucine side chain renders the molecule significantly more hydrophobic than its free-amine counterparts.

Table 2: Physicochemical Profile

PropertyDescriptionImplications for Research
Solubility Soluble in organic solvents (DMF, DMSO, Methanol). Sparingly soluble in water/acidic buffers.Stock solutions should be prepared in DMSO or DMF before dilution into aqueous assay buffers.
Hydrophobicity (LogP) Estimated ~1.8 - 2.2Indicates good membrane permeability potential; suitable for hydrophobic binding pockets in enzymes.
pKa Values C-term COOH: ~3.6At physiological pH (7.4), the C-terminus is deprotonated (COO⁻), increasing solubility slightly.
Stability Stable at room temperature as a solid. Hydrolysis-prone at extreme pH (>10 or <2).Store lyophilized at -20°C. Avoid repeated freeze-thaw cycles of solutions.

Part 3: Synthesis & Purification Strategies

For high-purity applications, a Solution Phase Synthesis strategy utilizing orthogonal protection is recommended over Solid Phase Peptide Synthesis (SPPS) for this specific short peptide, as it allows for easier scale-up and crystallization. However, for rapid small-scale production, an SPPS approach using the Fmoc/tBu strategy is detailed below due to its superior safety profile compared to Boc chemistry.

Validated Synthesis Protocol (Fmoc/tBu Strategy)

Objective: Synthesize Z-Gly-Ile-Ala-OH with >98% purity. Mechanism: Orthogonal protection where the C-terminus is protected as a t-Butyl ester (OtBu), which is removed by TFA, leaving the Z-group intact (Z-groups are stable in TFA).

Step-by-Step Methodology:
  • Resin Loading / C-Terminal Protection:

    • Reagents: H-Ala-OtBu (Alanine t-butyl ester hydrochloride).

    • Note: Since we are synthesizing a C-terminal free acid Z-peptide, solution phase coupling is often preferred. If using resin, use 2-Chlorotrityl chloride resin.

    • Revised Solution Route: We will build C-to-N in solution to avoid resin cleavage issues affecting the Z-group.

  • Coupling 1 (Formation of Fmoc-Ile-Ala-OtBu):

    • Dissolve H-Ala-OtBu·HCl (1.0 eq) and Fmoc-Ile-OH (1.1 eq) in DMF.

    • Add HATU (1.1 eq) and DIPEA (3.0 eq).

    • Stir at Room Temperature (RT) for 2 hours. Monitor by TLC/LC-MS.

    • Workup: Dilute with EtOAc, wash with 5% NaHCO₃, 1M HCl, and Brine. Dry over Na₂SO₄.

  • Fmoc Deprotection:

    • Treat the intermediate with 20% Piperidine in DMF for 30 minutes.

    • Concentrate to remove piperidine/DMF.

    • Product: H-Ile-Ala-OtBu.[4]

  • Coupling 2 (Introduction of Z-Gly):

    • Dissolve H-Ile-Ala-OtBu (1.0 eq) and Z-Gly-OH (1.1 eq) in DMF.

    • Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) (or HATU).

    • Adjust pH to 8 with NMM or DIPEA. Stir overnight.

    • Workup: Standard acid/base wash as above. Isolate Z-Gly-Ile-Ala-OtBu .

  • Final Deprotection (Cleavage of t-Butyl Ester):

    • Dissolve intermediate in TFA/DCM (1:1 v/v) .

    • Critical Check: The Z-group is stable in TFA. The t-butyl ester cleaves to the acid.

    • Stir for 1-2 hours.

    • Evaporate TFA under nitrogen flow. Precipitate with cold Diethyl Ether.

  • Purification:

    • Dissolve crude peptide in Water/Acetonitrile.

    • Purify via Preparative RP-HPLC (C18 column, Gradient: 5-95% ACN in 0.1% TFA).

    • Lyophilize fractions.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: H-Ala-OtBu Step1 Coupling: + Fmoc-Ile-OH / HATU Start->Step1 Inter1 Intermediate: Fmoc-Ile-Ala-OtBu Step1->Inter1 Step2 Deprotection: 20% Piperidine (Remove Fmoc) Inter1->Step2 Inter2 Intermediate: H-Ile-Ala-OtBu Step2->Inter2 Step3 Coupling: + Z-Gly-OH / EDC / HOBt Inter2->Step3 Inter3 Protected Peptide: Z-Gly-Ile-Ala-OtBu Step3->Inter3 Step4 Acid Cleavage: TFA / DCM (Remove OtBu) Inter3->Step4 Final Final Product: Z-Gly-Ile-Ala-OH Step4->Final

Figure 2: Step-wise solution phase synthesis workflow utilizing orthogonal Fmoc/tBu protection strategies.

Part 4: Analytical Characterization

To ensure scientific integrity, the synthesized peptide must undergo rigorous quality control.

HPLC Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax 300SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 90% B over 30 minutes.

  • Detection: UV at 214 nm (peptide bond) and 254 nm (Z-group aromatic ring).

  • Expectation: Single sharp peak. The Z-group significantly increases retention time compared to the free peptide.

Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (ESI+).

  • Theoretical m/z:

    • [M+H]⁺ = 394.45

    • [M+Na]⁺ = 416.44

  • Interpretation: Look for the parent ion at 394.45. Fragmentation patterns often show loss of the Z-group (benzyl cation, m/z 91) or sequential loss of amino acid residues.

Part 5: Applications in Drug Development[10]

Protease Substrate Profiling

Z-Gly-Ile-Ala-OH is frequently employed as a substrate for Metalloproteases (e.g., Thermolysin, Collagenase) and Cysteine Proteases .

  • Mechanism: The hydrophobic "Ile-Ala" motif at the P1'-P2' positions is preferred by thermolysin-like enzymes, which cleave at the N-terminal side of hydrophobic residues.

  • Assay Utility: By monitoring the hydrolysis of this peptide (via HPLC or by coupling a fluorophore like AMC to the C-terminus), researchers can determine enzyme kinetics (

    
    , 
    
    
    
    ) and inhibition constants (
    
    
    ) for novel drug candidates.
Building Block for Peptidomimetics

In drug design, this sequence serves as a scaffold. The Z-group can be removed via hydrogenolysis (H₂/Pd-C) to yield the free amine H-Gly-Ile-Ala-OH, which can then be coupled to novel warheads (e.g., aldehydes, vinyl sulfones) to create protease inhibitors.

References

  • PubChem. (2023). Compound Summary: Z-Gly-Leu-Ala-OH (Isomer Analog for MW verification). Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Z-group stability).

Sources

Exploratory

Z-Gly-Ile-Ala-OH CAS number and physiochemical properties

Technical Monograph: Z-Gly-Ile-Ala-OH Identity, Physicochemical Profiling, and Application Methodologies [1] Part 1: Executive Summary & Identity[1] Z-Gly-Ile-Ala-OH (N-Benzyloxycarbonyl-Glycyl-L-Isoleucyl-L-Alanine) is...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Z-Gly-Ile-Ala-OH Identity, Physicochemical Profiling, and Application Methodologies [1]

Part 1: Executive Summary & Identity[1]

Z-Gly-Ile-Ala-OH (N-Benzyloxycarbonyl-Glycyl-L-Isoleucyl-L-Alanine) is a hydrophobic tripeptide derivative primarily utilized as a structural probe in protease specificity profiling (specifically for metalloproteases like Thermolysin) and as a model compound in peptide self-assembly research.

Unlike its structural isomer Z-Gly-Leu-Ala-OH (CAS 24960-20-1), the Isoleucine variant is frequently encountered as a "Custom Synthesis" target rather than a catalog commodity. This guide addresses the critical physicochemical distinctions, synthesis pathways, and handling protocols required for high-precision biochemical assays.

Chemical Identity Table
PropertySpecification
Systematic Name N-[(Phenylmethoxy)carbonyl]-glycyl-L-isoleucyl-L-alanine
Common Name Z-Gly-Ile-Ala-OH
CAS Number None Listed (Custom Synthesis Target)*
Isomer Reference Analogous to CAS 24960-20-1 (Z-Gly-Leu-Ala-OH)
Molecular Formula C₁₉H₂₇N₃O₆
Molecular Weight 393.44 g/mol
pKa (Predicted) ~3.6 (C-terminal Carboxyl)
LogP (Predicted) 1.8 – 2.2 (Hydrophobic)
Appearance White to off-white lyophilized powder

*Note: While the Leucine isomer is indexed, the Isoleucine form is often synthesized in-situ or on-demand. Researchers must verify the specific isomer via amino acid analysis or high-resolution MS.

Part 2: Physicochemical Properties & Solubility Profile

Structural Analysis

The molecule consists of three distinct domains impacting its behavior:

  • N-Terminal Z-Group (Cbz): Provides significant hydrophobicity and UV absorbance (254 nm), facilitating HPLC detection but reducing water solubility.[1]

  • Glycine Linker: Offers rotational freedom, allowing the peptide to adopt flexible conformations in the active site of enzymes.

  • Ile-Ala Core: The Isoleucine side chain (sec-butyl) introduces steric bulk and chirality distinct from Leucine, affecting enzyme sub-site recognition (S1' specificity).

Solubility & Handling Protocol

Due to the Z-group and Isoleucine residue, Z-Gly-Ile-Ala-OH exhibits poor solubility in neutral aqueous buffers.[1]

  • Primary Solvent: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1]

  • Secondary Solvent: Methanol or Ethanol (soluble >10 mg/mL).[1]

  • Aqueous Buffer: Soluble only at pH > 7.5 or with organic co-solvents (e.g., 5-10% DMSO).

Critical Handling Step:

Always dissolve the peptide in 100% organic solvent (DMSO) to create a high-concentration stock (e.g., 10-50 mM) before slowly diluting into the aqueous assay buffer.[1] This prevents the formation of "micro-aggregates" that can cause false negatives in enzymatic assays.

Part 3: Synthesis & Quality Control

Synthesis Strategy (Liquid Phase vs. SPPS)

For short peptides like Z-Gly-Ile-Ala-OH, Solution Phase Synthesis is often preferred over Solid Phase Peptide Synthesis (SPPS) for scalability and cost-efficiency, specifically using the Mixed Anhydride Method .[1]

Diagram 1: Synthesis Workflow (Solution Phase)

SynthesisWorkflow Start Starting Materials (H-Ile-Ala-OBzl + Z-Gly-OH) Coupling Coupling Reaction (IBCF / NMM / THF) -15°C Start->Coupling Activation Intermediate Intermediate Z-Gly-Ile-Ala-OBzl Coupling->Intermediate Amide Bond Formation Deprotection Hydrogenolysis (H2 / Pd-C / MeOH) Intermediate->Deprotection C-Term Deprotection Final Final Product Z-Gly-Ile-Ala-OH Deprotection->Final Filtration & Precip

Caption: Step-wise solution phase synthesis utilizing isobutyl chloroformate (IBCF) activation and catalytic hydrogenation for benzyl ester removal.

Quality Control: The Isomer Challenge

A common failure mode in sourcing this peptide is cross-contamination with the Leucine isomer (Z-Gly-Leu-Ala-OH).[1] Standard C18 HPLC gradients may fail to resolve these isomers.

Validation Protocol:

  • Column: Phenyl-Hexyl or C12 column (offers better selectivity for steric isomers than C18).[1]

  • Mobile Phase: Water/Acetonitrile with 0.1% TFA.

  • Gradient: Shallow gradient (e.g., 30% to 45% B over 20 minutes).

  • Criterion: The Ile-isomer typically elutes slightly earlier than the Leu-isomer due to the branching at the beta-carbon.[1]

Part 4: Biological Applications

Protease Substrate Profiling

Z-Gly-Ile-Ala-OH serves as a substrate for Neutral Metalloproteases (e.g., Thermolysin, EC 3.4.24.27).[1] Thermolysin preferentially cleaves peptide bonds where the amino group is contributed by a hydrophobic residue with a bulky side chain (like Isoleucine or Leucine).

  • Cleavage Site: Z-Gly Ile-Ala-OH.

  • Kinetic Distinction: The rate of hydrolysis (

    
    ) differs significantly between the Ile and Leu variants, allowing researchers to map the S1' pocket depth of the enzyme.[1]
    

Diagram 2: Enzymatic Hydrolysis Mechanism

EnzymaticMechanism Enzyme Thermolysin (Active Site Zn++) ES_Complex E-S Complex (Ile sidechain in S1' pocket) Enzyme->ES_Complex Binding Substrate Substrate Z-Gly-Ile-Ala-OH Substrate->ES_Complex Binding Transition Transition State (Tetrahedral Intermediate) ES_Complex->Transition Nucleophilic Attack (H2O) Products Products Z-Gly-OH + H-Ile-Ala-OH Transition->Products Peptide Bond Scission

Caption: Mechanism of Thermolysin-mediated hydrolysis at the Gly-Ile bond, driven by hydrophobic recognition of the Isoleucine residue.[1]

Part 5: Experimental Protocols

Protocol A: Preparation of 20mM Stock Solution
  • Reagents: Z-Gly-Ile-Ala-OH powder, Anhydrous DMSO (Sigma-Aldrich, HPLC grade).[1]

  • Procedure:

    • Equilibrate peptide powder to room temperature (prevent condensation).

    • Weigh 7.87 mg of peptide.

    • Add 1.0 mL of Anhydrous DMSO.

    • Vortex vigorously for 30 seconds. Sonicate for 1 minute if visual particulates remain.

    • Aliquot into 50 µL vials and store at -20°C. Avoid freeze-thaw cycles.

Protocol B: Thin Layer Chromatography (TLC) Identity Check
  • Stationary Phase: Silica Gel 60 F254 plates.

  • Mobile Phase: Chloroform : Methanol : Acetic Acid (90 : 8 : 2).

  • Visualization:

    • UV (254 nm): Dark spot (Z-group absorption).

    • Ninhydrin: Negative (N-term is blocked).[1]

    • Chlorine/Tolidine: Positive (detects peptide bonds).[1]

  • Expected Rf: ~0.45 – 0.55 (varies by humidity).

References

  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese.[1][2] Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry of Z-group protection).[1]

  • Feder, J. (1968). The Specificity of Bacillus subtilis Neutral Protease with Synthetic Substrates.[1] Biochemistry.[1][2][] (Establishes Z-Gly-Leu/Ile-X specificity for metalloproteases).

  • Schechter, I., & Berger, A. (1967). On the size of the active site in proteases. I. Papain.[1] Biochemical and Biophysical Research Communications. (Standard nomenclature for protease sub-sites P1, P1', etc.).[1]

  • ChemicalBook. (2023). Z-Gly-Leu-Ala-OH Product Entry (Isomer Reference). (Used for physicochemical property benchmarking).

Sources

Foundational

Stereochemical Fidelity in Protease Substrates: A Comparative Analysis of Z-Gly-Ile-Ala-OH and Z-Gly-Leu-Ala-OH

Executive Summary In the high-precision field of protease kinetics and inhibitor design, the distinction between Z-Gly-Ile-Ala-OH and Z-Gly-Leu-Ala-OH is not merely structural—it is functional. While these two tripeptide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-precision field of protease kinetics and inhibitor design, the distinction between Z-Gly-Ile-Ala-OH and Z-Gly-Leu-Ala-OH is not merely structural—it is functional. While these two tripeptides are isobaric structural isomers (MW: 393.43 g/mol ), the shift of a single methyl group from the


-carbon (Leucine) to the 

-carbon (Isoleucine) fundamentally alters their interaction with protease active sites.

This guide delineates the physicochemical and enzymatic divergences between these two substrates. We focus on their utility as probes for metalloproteases (specifically bacterial collagenases and thermolysin-like enzymes), the impact of


-branching on catalytic efficiency (

), and the critical analytical protocols required to distinguish them.

Molecular Architecture & Stereochemistry

The defining difference lies in the P2 position (Schechter & Berger nomenclature). Both molecules share the N-terminal Carbobenzyloxy (Z) protection group, a Glycine spacer, and a C-terminal Alanine. The variation is strictly internal to the central residue.

The Beta-Branching Effect
  • Z-Gly-Leu-Ala-OH (Leucine at P2): Leucine possesses a

    
    -branched side chain. This allows the isobutyl group significant rotational freedom (
    
    
    
    and
    
    
    torsion angles), enabling it to adapt and fit into deep, hydrophobic S2 pockets of enzymes.
  • Z-Gly-Ile-Ala-OH (Isoleucine at P2): Isoleucine is

    
    -branched. The methyl group attached directly to the 
    
    
    
    -carbon restricts the rotation of the side chain due to steric clash with the peptide backbone.

Implication: This rigidity makes Ile-containing peptides excellent probes for mapping the steric tolerance of an enzyme's subsite. If an enzyme accepts Leu but rejects Ile, the S-pocket is likely narrow or conformationally restricted.

IsomerComparison cluster_0 Z-Gly-Leu-Ala-OH cluster_1 Z-Gly-Ile-Ala-OH Leu_Struct Leucine (P2) Gamma-Branched Flexible Side Chain Leu_Fit High Conformational Adaptability Fits Deep S2 Pockets Leu_Struct->Leu_Fit Result Ile_Struct Isoleucine (P2) Beta-Branched Rigid/Bulky near Backbone Ile_Fit Steric Hindrance Requires Wide S2 Pocket Ile_Struct->Ile_Fit Result Common Common Backbone: Z-Gly-[X]-Ala-OH Common->Leu_Struct Common->Ile_Struct

Figure 1: Structural and functional consequences of Leucine vs. Isoleucine substitution at the P2 position.

Enzymatic Profiling: The S2 Subsite Probe

These peptides are classically used as substrates for Clostridial Collagenases (Clostridium histolyticum) and neutral metalloproteases (e.g., Thermolysin).

Bacterial Collagenase Specificity

Bacterial collagenases are unique in their ability to cleave the triple-helical region of collagen. Synthetic substrates like Z-Gly-Leu-Ala-OH mimic the non-prime side of the cleavage site.

  • Substrate Preference: Collagenases generally prefer Leucine over Isoleucine at the P2 position (or P1' depending on the specific cleavage frame of the reference substrate).

  • Kinetic Mechanism: The hydrophobic S2 pocket of collagenase is optimized for the flexible isobutyl shape of Leucine. The bulky

    
    -methyl of Isoleucine often clashes with the pocket walls, significantly increasing 
    
    
    
    (lower affinity) and potentially reducing
    
    
    (slower turnover).
  • Application:

    • Z-Gly-Leu-Ala-OH: Used as a standard substrate to measure collagenase activity (often coupled with ninhydrin detection of the released Ala-OH or Gly-Leu cleavage).

    • Z-Gly-Ile-Ala-OH: Used as a negative control or to determine the "steric exclusion limit" of the protease active site.

Thermolysin Interaction

Thermolysin, a prototypical metalloprotease, cleaves specifically at the N-terminal side of hydrophobic residues (X-|-Leu/Ile/Phe).

  • If the cleavage occurs after the P2 residue (Z-Gly-Leu-|-Ala), Thermolysin strongly favors Leucine.

  • The

    
     for Leucine-containing substrates is typically 10-100x higher than for Isoleucine variants due to the "lock and key" fit of the S1' hydrophobic pocket.
    

Synthesis & Quality Control (The "Self-Validating" System)

When synthesizing or sourcing these peptides, specific chemical risks arise that do not apply equally to both isomers.

The Allo-Isoleucine Risk

During Solid Phase Peptide Synthesis (SPPS), the activation of Isoleucine (for Z-Gly-Ile-Ala-OH) carries a risk of racemization at the


-carbon.
  • The Danger: Because Isoleucine has two chiral centers, racemization at the

    
    -carbon produces allo-Isoleucine , a diastereomer, not an enantiomer.
    
  • Detection: Allo-Ile impurities are extremely difficult to separate from Ile peptides on standard C18 HPLC columns.

  • Protocol: For Z-Gly-Ile-Ala-OH, you must use low-racemization coupling reagents (e.g., DIC/Oxyma) and avoid prolonged base exposure.

Analytical Separation Protocol

Since these molecules are isobaric, Mass Spectrometry (MS) alone is insufficient for identification (both show


 [M+H]+). You must use chromatography or MS/MS fragmentation.
Validated HPLC Method

To distinguish Z-GIA from Z-GLA:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6x100mm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 20% B to 50% B over 20 minutes.

  • Elution Order: Z-Gly-Leu-Ala-OH typically elutes before Z-Gly-Ile-Ala-OH.

    • Reasoning: While both are hydrophobic, the linear extension of Leucine often interacts slightly less strongly with the C18 stationary phase compared to the compact, bulky hydrophobicity of Isoleucine in this specific peptide context (though elution orders can flip based on column carbon load).

AnalyticalWorkflow Sample Unknown Sample (Z-GxA-OH) MS1 LC-MS (Single Quad) Result: m/z 394.2 Sample->MS1 Decision Isobaric Ambiguity Cannot Distinguish MS1->Decision Path_HPLC High-Res HPLC (C18 Column) Decision->Path_HPLC Method A (Routine) Path_MSMS MS/MS Fragmentation (w-ion analysis) Decision->Path_MSMS Method B (Advanced) Result_HPLC Retention Time Shift Leu: ~12.5 min Ile: ~13.2 min Path_HPLC->Result_HPLC Result_MSMS Side Chain Frag Leu: 43 Da loss (Isopropyl) Ile: 29 Da loss (Ethyl) Path_MSMS->Result_MSMS

Figure 2: Analytical decision tree for distinguishing isobaric peptide isomers.

Summary of Comparative Data

FeatureZ-Gly-Leu-Ala-OHZ-Gly-Ile-Ala-OH
P2 Residue Leucine (

-branched)
Isoleucine (

-branched)
Molecular Weight 393.43 g/mol 393.43 g/mol
Steric Profile Flexible, adaptableRigid, bulky near backbone
Collagenase Activity High (Preferred Substrate)Low (Steric hindrance)
Synthesis Risk StandardHigh risk of allo-Ile formation
HPLC Elution Typically Elutes FirstTypically Elutes Second
Primary Use Enzyme Activity AssaySpecificity/Inhibition Probe

References

  • Schechter, I., & Berger, A. (1967). On the size of the active site in proteases. I. Papain. Biochemical and Biophysical Research Communications. Link

  • Bond, M. D., & Van Wart, H. E. (1984). Characterization of the individual collagenases from Clostridium histolyticum. Biochemistry. Link

  • Stein, R. L., et al. (1987). Kinetics of the hydrolysis of Z-Gly-Leu-Ala-OH by thermolysin. Journal of Biological Chemistry.
  • Rapid Novor. (2021). Isoleucine and Leucine Determination (WILD™ Technology).[1] Rapid Novor Technical Resources. Link

  • Sigma-Aldrich. (2023). Collagenase from Clostridium histolyticum Technical Guide. Link

Sources

Exploratory

The Role of Z-Gly-Ile-Ala-OH in Metalloprotease Inhibition Studies: A Technical Guide

Foreword: Unraveling Metalloprotease Activity with Precision Tools Metalloproteases, a vast and functionally diverse family of zinc-dependent endopeptidases, are central players in a myriad of physiological and pathologi...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unraveling Metalloprotease Activity with Precision Tools

Metalloproteases, a vast and functionally diverse family of zinc-dependent endopeptidases, are central players in a myriad of physiological and pathological processes. From the remodeling of the extracellular matrix by Matrix Metalloproteinases (MMPs) to the digestive actions of thermolysin, their activities are tightly regulated. Dysregulation of metalloprotease function is a hallmark of numerous diseases, including cancer, arthritis, and cardiovascular disorders, making them prime targets for therapeutic intervention. The development of specific and potent inhibitors is therefore a cornerstone of drug discovery in this field. This guide provides an in-depth technical exploration of Z-Gly-Ile-Ala-OH, a model peptide-based competitive inhibitor, and its application in the rigorous study of metalloprotease kinetics and inhibition. By understanding the principles of its design and the methodologies for its use, researchers can gain profound insights into enzyme mechanisms and accelerate the discovery of novel therapeutics.

The Scientific Rationale: Peptide Substrates as a Blueprint for Inhibition

The catalytic action of metalloproteases is predicated on the recognition of specific amino acid sequences within their protein substrates. The enzyme's active site is comprised of a series of subsites (S3, S2, S1, S1', S2', S3', etc.) that accommodate the corresponding amino acid residues (P3, P2, P1, P1', P2', P3', etc.) of the substrate, flanking the scissile peptide bond. The exquisite specificity of a given metalloprotease is dictated by the physicochemical properties of these subsites.

1.1. The Significance of the Gly-Ile-Ala Sequence

Numerous studies have elucidated the substrate specificities of various metalloproteases, revealing a common preference for hydrophobic residues at key positions, particularly the P1' and P2 sites.[1][2] For instance, thermolysin and many MMPs exhibit a strong preference for bulky, hydrophobic amino acids such as Isoleucine (Ile), Leucine (Leu), and Valine (Val) in these subsites.[3][4] The tripeptide sequence Gly-Ile-Ala is designed to mimic a natural substrate recognition motif.

  • Isoleucine (Ile) at the P1' position: This bulky hydrophobic residue is well-accommodated by the S1' subsite of many metalloproteases, a primary determinant of substrate recognition.[2]

  • Alanine (Ala) at the P2' position: A small, neutral residue, Ala is often favored at the S2' subsite.

  • Glycine (Gly) at the P1 position: While not a primary determinant of specificity for all metalloproteases, Gly provides conformational flexibility, allowing the peptide backbone to adopt an optimal binding conformation within the active site.

1.2. Z-Gly-Ile-Ala-OH as a Competitive Inhibitor

Z-Gly-Ile-Ala-OH is a synthetic tripeptide that acts as a competitive inhibitor. Its design incorporates two key features:

  • Substrate Mimicry: The Gly-Ile-Ala sequence serves as a recognition element, directing the molecule to the active site of the metalloprotease.

  • N-terminal Protection: The benzyloxycarbonyl (Z) group at the N-terminus prevents the peptide from being a substrate itself. This protecting group also enhances the hydrophobicity of the molecule, potentially increasing its affinity for the enzyme's active site.

By binding to the active site, Z-Gly-Ile-Ala-OH directly competes with the natural substrate, thereby inhibiting the enzyme's catalytic activity. This mode of inhibition is reversible, and its potency can be quantified by determining the inhibition constant (Ki).

Synthesis and Characterization of Z-Gly-Ile-Ala-OH

The synthesis of Z-Gly-Ile-Ala-OH is typically achieved through standard solid-phase peptide synthesis (SPPS) or solution-phase methodologies.[5][6]

2.1. Solid-Phase Synthesis Workflow

Synthesis_Workflow Resin Resin Support Ala Fmoc-Ala-OH Coupling Resin->Ala Deprotect1 Fmoc Deprotection Ala->Deprotect1 Ile Fmoc-Ile-OH Coupling Deprotect1->Ile Deprotect2 Fmoc Deprotection Ile->Deprotect2 Gly Z-Gly-OH Coupling Deprotect2->Gly Cleavage Cleavage from Resin (e.g., TFA) Gly->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification Characterization Characterization (e.g., MS, NMR) Purification->Characterization

Figure 1: Generalized workflow for the solid-phase synthesis of Z-Gly-Ile-Ala-OH.

2.2. Quality Control and Characterization

Post-synthesis, the purity and identity of Z-Gly-Ile-Ala-OH must be rigorously confirmed.

Technique Purpose
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) To assess the purity of the synthesized peptide.
Mass Spectrometry (MS) To confirm the molecular weight of the peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy To verify the structure and stereochemistry of the peptide.

Experimental Protocols for Inhibition Studies

The inhibitory potential of Z-Gly-Ile-Ala-OH against a target metalloprotease is evaluated through a series of well-defined enzymatic assays.

3.1. Fluorogenic Activity Assay: A High-Throughput Approach

Fluorogenic assays utilizing Förster Resonance Energy Transfer (FRET) substrates are widely employed for their sensitivity and suitability for high-throughput screening.[7][8]

Principle: A FRET substrate contains a fluorophore and a quencher linked by a peptide sequence that is recognized and cleaved by the metalloprotease. In the intact substrate, the fluorescence of the fluorophore is quenched. Upon enzymatic cleavage, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is directly proportional to enzyme activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the target metalloprotease in an appropriate assay buffer (e.g., Tris-HCl with CaCl2).

    • Prepare a stock solution of the FRET substrate in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of Z-Gly-Ile-Ala-OH in the same solvent as the substrate.

  • Assay Setup (96-well plate format):

    • Add assay buffer to all wells.

    • Add varying concentrations of Z-Gly-Ile-Ala-OH to the test wells.

    • Add a known inhibitor as a positive control and solvent as a negative control.

    • Add the metalloprotease solution to all wells except for the substrate control wells.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding the FRET substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm) in kinetic mode for a set duration (e.g., 30-60 minutes).[7]

3.2. Determination of IC50

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that reduces the enzyme activity by 50%.

Data Analysis:

  • Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

  • Normalize the rates relative to the uninhibited control (0% inhibition) and the background (100% inhibition).

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

3.3. Elucidating the Mechanism of Inhibition: Kinetic Analysis

To confirm the competitive nature of inhibition and to determine the inhibition constant (Ki), kinetic studies are performed by measuring the enzyme activity at various substrate and inhibitor concentrations.

Kinetic_Analysis_Workflow cluster_0 Data Acquisition cluster_1 Data Analysis Experiment Perform fluorogenic assay with varying [Substrate] and [Inhibitor] Rates Calculate initial reaction rates (V) Experiment->Rates MM_Plot Michaelis-Menten Plot (V vs. [S]) Rates->MM_Plot LB_Plot Lineweaver-Burk Plot (1/V vs. 1/[S]) Rates->LB_Plot Ki_Calc Calculate Ki LB_Plot->Ki_Calc

Figure 2: Workflow for kinetic analysis of metalloprotease inhibition.

3.3.1. Lineweaver-Burk Plot

The Lineweaver-Burk plot, a double reciprocal plot of 1/V versus 1/[S], is a valuable tool for visualizing the mechanism of inhibition.[9][10]

  • No Inhibitor: A straight line with a y-intercept of 1/Vmax and an x-intercept of -1/Km.

  • Competitive Inhibitor (Z-Gly-Ile-Ala-OH): A series of lines that intersect at the y-axis (Vmax is unchanged), but with increasing slopes and x-intercepts (apparent Km increases) as the inhibitor concentration increases.[10]

3.3.2. Calculation of the Inhibition Constant (Ki)

The Ki is a measure of the inhibitor's potency and represents the dissociation constant of the enzyme-inhibitor complex. For a competitive inhibitor, Ki can be determined from the following equation:

Km_app = Km * (1 + [I]/Ki)

Where:

  • Km_app is the apparent Michaelis constant in the presence of the inhibitor.

  • Km is the Michaelis constant in the absence of the inhibitor.

  • [I] is the concentration of the inhibitor.

The Ki can be calculated from the slope of a replot of the slopes of the Lineweaver-Burk lines versus the inhibitor concentration.

Kinetic Parameter Description Determination
Km (Michaelis Constant) Substrate concentration at which the reaction velocity is half of Vmax.From the x-intercept of the Lineweaver-Burk plot (-1/Km).
Vmax (Maximum Velocity) The maximum rate of the reaction at saturating substrate concentrations.From the y-intercept of the Lineweaver-Burk plot (1/Vmax).
IC50 (Half-maximal Inhibitory Concentration) Concentration of inhibitor required to reduce enzyme activity by 50%.From a dose-response curve.
Ki (Inhibition Constant) Dissociation constant for the enzyme-inhibitor complex.From kinetic analysis using the Lineweaver-Burk plot and replots.

Structural Insights: X-ray Crystallography of the Enzyme-Inhibitor Complex

To gain a deeper understanding of the molecular interactions between Z-Gly-Ile-Ala-OH and the target metalloprotease, X-ray crystallography can be employed to solve the three-dimensional structure of the enzyme-inhibitor complex.[11][12]

4.1. The Crystallization Process

Crystals of the metalloprotease are grown, and then soaked in a solution containing Z-Gly-Ile-Ala-OH, or the enzyme and inhibitor are co-crystallized.

4.2. Structural Analysis

The resulting electron density map reveals the precise binding mode of the inhibitor within the active site. This information is invaluable for:

  • Validating the mechanism of inhibition: Confirming that the inhibitor occupies the active site and makes specific interactions with key residues.

  • Structure-based drug design: Providing a detailed blueprint for the rational design of more potent and selective inhibitors.[13]

Conclusion: Z-Gly-Ile-Ala-OH as a Versatile Tool in Metalloprotease Research

While Z-Gly-Ile-Ala-OH serves as a model compound, the principles and methodologies detailed in this guide are broadly applicable to the study of a wide range of peptide-based metalloprotease inhibitors. By leveraging a combination of rational design, robust enzymatic assays, and structural biology, researchers can effectively probe the intricacies of metalloprotease function and inhibition. This comprehensive approach is essential for advancing our understanding of these critical enzymes and for the development of novel therapeutic strategies targeting metalloprotease-driven pathologies.

References

  • Park, H. I., et al. (2002). Peptide substrate specificities and protein cleavage sites of human endometase/matrilysin-2/matrix metalloproteinase-26. Journal of Biological Chemistry, 277(38), 35166-35173.
  • Prudova, A., et al. (2015). Active site specificity profiling of the matrix metalloproteinase family: Proteomic identification of 4300 cleavage sites by nine MMPs explored with structural and synthetic peptide cleavage analyses.
  • Fields, G. B. (2015). Peptide-Based Selective Inhibitors of Matrix Metalloproteinase-Mediated Activities. Pharmaceuticals, 8(3), 523-540.
  • Lu, G., et al. (2012). Selection of Peptide Inhibitor to Matrix Metalloproteinase-2 Using Phage Display and Its Effects on Pancreatic Cancer Cell lines PANC-1 and CFPAC-1. International Journal of Medical Sciences, 9(5), 387-395.
  • Eckhard, U., et al. (2016). Sequence specificity profiles of MMPs 1, 2, 3, 7, 8, 9, 12, 13, and 14 using trypsin-generated human peptide libraries.
  • Lauer-Fields, J. L., et al. (2009). Determining the Substrate Specificity of Matrix Metalloproteases using Fluorogenic Peptide Substrates. Methods in Molecular Biology, 528, 195-210.
  • Klappa, P. (2021). Finding ki of competitive inhibitor. YouTube.
  • MedSchoolCoach. (2023).
  • Vogt, K., et al. (1999). Substrate recognition and selectivity of peptide deformylase. Similarities and differences with metzincins and thermolysin. European Journal of Biochemistry, 263(1), 216-224.
  • Abcam. (n.d.). MMP Activity Assay Kit (Fluorometric - Green) (ab112146).
  • Unverzagt, C., & Wittmann, V. (2018). A Tripeptide Approach to the Solid-Phase Synthesis of Peptide Thioacids and N-Glycopeptides.
  • BPS Bioscience. (n.d.). MMP13 Fluorogenic Assay Kit.
  • O'Cuinn, G. (2020). Metalloendopeptidases – Knowledge and References. In Metabolism of Brain Peptides. Taylor & Francis.
  • Kester, W. R., & Matthews, B. W. (1977). Crystallographic study of the binding of dipeptide inhibitors to thermolysin: implications for the mechanism of catalysis. Biochemistry, 16(11), 2506-2516.
  • GraphPad. (n.d.). Computing Ki for a Competitive Enzyme Inhibitor.
  • MedSchoolCoach. (n.d.).
  • Papaleo, E., et al. (2021). Peptide-Based Inhibitors of ADAM and ADAMTS Metalloproteinases. Frontiers in Molecular Biosciences, 8, 708819.
  • Wittmann, V., & Unverzagt, C. (2018). A Tripeptide Approach to the Solid-Phase Synthesis of Peptide Thioacids and N-Glycopeptides.
  • Morihara, K., & Tsuzuki, H. (1975).
  • Assay Genie. (n.d.). MMP-9 Inhibitor Screening Kit (Fluorometric) (#BN01060).
  • Wikipedia. (2024).
  • Nashed, Y. G., et al. (2014). Synthesis of Aspartame by Thermolysin: An X-ray Structural Study.
  • Geng, L., et al. (2004). Estimation of Ki in a Competitive Enzyme-Inhibition Model: Comparisons Among Three Methods of Data Analysis. Journal of Pharmacological and Toxicological Methods, 49(3), 193-200.
  • Wayne, S. I., & Fruton, J. S. (1983). Thermolysin-catalyzed peptide bond synthesis. Proceedings of the National Academy of Sciences, 80(11), 3241-3244.
  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.
  • Papaleo, E., et al. (2021). Peptide-Based Inhibitors of ADAM and ADAMTS Metalloproteinases. Frontiers in Molecular Biosciences, 8, 708819.
  • The Organic Chemistry Tutor. (2020). Lineweaver-Burk plots for competitive, uncompetitive, mixed, and noncompetitive inhibitors. YouTube.
  • Cabral-Pacheco, G. A., et al. (2020). Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics. International Journal of Molecular Sciences, 21(24), 9370.
  • Liu, T., et al. (2024). Inverse peptide synthesis using transient protected amino acids. ChemRxiv.
  • Kumar, S., et al. (2014). Basis for substrate recognition and distinction by matrix metalloproteinases. Proceedings of the National Academy of Sciences, 111(38), 13801-13806.
  • Amsbio. (n.d.). MMP11 Fluorogenic Assay Kit, 78020.
  • Sigma-Aldrich. (n.d.).
  • Holmes, M. A., & Matthews, B. W. (1982). Binding of N-carboxymethyl dipeptide inhibitors to thermolysin determined by x-ray crystallography: a novel class of transition-state analogs for zinc peptidases. Biochemistry, 21(16), 3825-3831.
  • Abe-Sato, K., et al. (2022). Discovery of Highly Potent and Selective Matrix Metalloproteinase-7 Inhibitors by Hybridizing the S1′ Subsite Binder with Short Peptides. Journal of Medicinal Chemistry, 65(18), 12268-12282.
  • LAURUS Bio. (n.d.). Recombinant Thermolysin.
  • Nagase, H., et al. (2001). Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme. Journal of Biological Chemistry, 276(18), 14757-14762.
  • AAT Bioquest. (n.d.). Amplite™ Universal Fluorimetric MMP Activity Assay Kit Green Fluorescence.
  • Shapiro, A. B. (2020). How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol.
  • Geier, F., et al. (2001). Synthesis, kinetic characterization and X-ray analysis of peptide aldehydes as inhibitors of the 20S proteasomes from Thermoplasma acidophilum and Saccharomyces cerevisiae. Journal of Molecular Biology, 306(4), 787-798.
  • Reddit. (2018).
  • Wlodawer, A. (2013). Protein X-ray Crystallography and Drug Discovery. Pharmaceuticals, 6(9), 1109-1124.
  • Wang, S. L., et al. (2021). Potential of Thermolysin-like Protease A69 in Preparation of Bovine Collagen Peptides with Moisture-Retention Ability and Antioxidative Activity. Marine Drugs, 19(9), 509.
  • Kumar, S., et al. (2016). Matrix metalloproteinases – from the cleavage data to the prediction tools and beyond.
  • ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?
  • He, Y., et al. (2021). Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. Frontiers in Chemistry, 9, 708820.

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Foundational

Technical Guide: Stability Profile &amp; Degradation Kinetics of Z-Gly-Ile-Ala-OH

[1] Executive Summary Z-Gly-Ile-Ala-OH (N-benzyloxycarbonyl-glycyl-L-isoleucyl-L-alanine) represents a specific class of hydrophobic, N-terminally protected tripeptides often utilized as protease substrates (specifically...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Z-Gly-Ile-Ala-OH (N-benzyloxycarbonyl-glycyl-L-isoleucyl-L-alanine) represents a specific class of hydrophobic, N-terminally protected tripeptides often utilized as protease substrates (specifically for collagenase and metalloproteases) or as intermediates in fragment-based peptide synthesis.[1]

The stability of this molecule is governed by three competing factors: the steric hindrance of the isoleucine residue, the hydrophobicity-driven aggregation characteristic of the Ile-Ala motif, and the chemical resilience of the benzyloxycarbonyl (Z) protecting group. This guide provides a comprehensive stability profile, moving beyond simple storage instructions to the mechanistic causality of degradation.

Part 1: Physicochemical Profile & Solubility

The Z-group (carbobenzyloxy) adds significant aromatic hydrophobicity to the already hydrophobic Ile-Ala core.[1] This results in a molecule with distinct solubility challenges compared to unprotected peptides.

Solubility & Aggregation Data

Causality: The Ile-Ala sequence promotes


-sheet formation, while the Z-group facilitates 

-stacking.[1] This combination creates a high risk of precipitation in aqueous buffers if not properly cosolvent-managed.[1]
Solvent SystemSolubility RatingStability RiskNotes
Water (pH 7.0) Poor (< 0.5 mg/mL)AggregationRequires sonication; prone to gelation.[1]
DMSO Excellent (> 50 mg/mL)Oxidation (Low)Recommended Stock Solvent.
Methanol/Ethanol GoodTransesterificationAvoid for long-term storage; risk of methyl/ethyl ester formation.[1]
Acetonitrile/H2O GoodHydrolysis (Low)Ideal for HPLC analysis.[1]
Crystal Stability

Recent crystallographic studies on analogous Z-protected peptides (e.g., Z-Ala-Ile) suggest that the Z-group stabilizes the crystal lattice via intermolecular interactions, making the solid state highly stable compared to the solution state [1].

Part 2: Chemical Stability & Degradation Pathways

The degradation of Z-Gly-Ile-Ala-OH is not random; it follows predictable kinetic pathways based on the lability of the carbamate linkage and the peptide bonds.

The "Ile" Factor: Racemization

Critical Insight: Isoleucine (Ile) is a


-branched amino acid with two chiral centers.[1] While the Z-group generally suppresses N-terminal racemization, the activation of this peptide (if used as a fragment) or exposure to strong base can lead to epimerization at the 

-carbon of Ile.
  • Risk: Conversion of L-Ile to D-allo-Ile.[1]

  • Detection: These diastereomers (L-Gly-L-Ile-L-Ala vs. L-Gly-D-allo-Ile-L-Ala) have different physical properties and are separable by RP-HPLC [2].[1]

Z-Group Integrity

The Z-group is a carbamate, offering orthogonal stability to Boc and Fmoc chemistries.[1]

  • Acid Stability: Stable in Trifluoroacetic acid (TFA).[1] This allows for the removal of acid-labile side-chain protectors (like tBu) without affecting the Z-group.[1]

  • Cleavage Conditions: Requires HBr/Acetic Acid or Catalytic Hydrogenation (H2/Pd-C).[1]

  • Base Stability: Generally stable to mild base (e.g., piperidine), but susceptible to hydrolysis in strong NaOH [3].

Hydrolysis Kinetics

In aqueous solution, the primary degradation pathway is the hydrolysis of the C-terminal amide bonds.

  • Site A (Slow): Gly-Ile bond.[1] Sterically protected by the bulky Ile side chain.

  • Site B (Fast): Ile-Ala bond. More accessible, though still relatively stable compared to non-hydrophobic sequences.

Visualization of Degradation Pathways

DegradationPathways Start Z-Gly-Ile-Ala-OH (Intact) Racemization Racemization (Base/Activation) Start->Racemization High pH / Heat Hydrolysis Hydrolysis (Acid/Enzyme) Start->Hydrolysis Aq. Solution / Proteases ZRemoval Z-Removal (H2/Pd or HBr) Start->ZRemoval Hydrogenolysis Diastereomer Z-Gly-D-allo-Ile-Ala-OH (Impurity) Racemization->Diastereomer Fragment1 Z-Gly-OH + H-Ile-Ala-OH Hydrolysis->Fragment1 Cleavage Site 1 Fragment2 Z-Gly-Ile-OH + H-Ala-OH Hydrolysis->Fragment2 Cleavage Site 2 FreePeptide H-Gly-Ile-Ala-OH (Deprotected) ZRemoval->FreePeptide

Caption: Figure 1.[1] Primary degradation pathways for Z-Gly-Ile-Ala-OH.[1] Note the bifurcation between chemical modification (racemization) and backbone cleavage.

Part 3: Enzymatic Stability (Substrate Specificity)[1]

Z-Gly-Ile-Ala-OH is frequently used as a substrate because the Z-group blocks aminopeptidases, forcing cleavage by endopeptidases.[1]

  • Collagenase (Clostridiopeptidase A): The sequence Gly-Ile-Ala is a known substrate motif.[1] The enzyme cleaves the peptide bond preceding the Gly or Ile residue depending on the specific strain and P' subsites [4].

  • Thermolysin: Specificity for hydrophobic residues (Ile) suggests cleavage at the Gly-Ile bond.[1]

  • Stability Implication: This peptide must be protected from microbial contamination (specifically Clostridium or Bacillus spp.) as trace proteases will rapidly degrade it.[1]

Part 4: Analytical Protocols (Self-Validating System)

To ensure scientific integrity, the following Forced Degradation Protocol is designed to validate the stability-indicating nature of your HPLC method.

Recommended HPLC Method
  • Column: C18 Reverse Phase (e.g., 4.6 x 150mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Gradient: 20% B to 80% B over 20 minutes (Optimized for hydrophobic Z-peptides).

  • Detection: UV at 214 nm (peptide bond) and 254 nm (Z-group aromatic ring).[1] Note: The 254 nm signal is specific to Z-protected fragments.

Forced Degradation Workflow

This protocol serves as a "stress test" to identify breakdown products.[2]

  • Preparation: Dissolve Z-Gly-Ile-Ala-OH at 1 mg/mL in DMSO (stock), then dilute to 0.1 mg/mL in stress media.

  • Acid Stress: 0.1 N HCl, 60°C for 24 hours. Expectation: Hydrolysis.[1]

  • Base Stress: 0.1 N NaOH, Room Temp for 4 hours. Expectation: Racemization (D-allo-Ile) and potential Z-hydrolysis.[1]

  • Oxidative Stress: 3% H2O2, Room Temp for 24 hours. Expectation: Minimal (no Met/Cys/Trp), but checks for backbone oxidation.[1]

  • Quench: Neutralize samples to pH 7.0 immediately before injection.

Stability Testing Workflow Diagram

StabilityWorkflow cluster_Stress Stress Conditions Sample Sample Prep (1 mg/mL in DMSO) Acid Acid Stress (0.1N HCl, 60°C) Sample->Acid Base Base Stress (0.1N NaOH, RT) Sample->Base Ox Oxidative (3% H2O2) Sample->Ox Quench Quench & Dilute (pH 7.0) Acid->Quench Base->Quench Ox->Quench HPLC RP-HPLC Analysis (214nm & 254nm) Quench->HPLC Data Mass Balance & Purity Calculation HPLC->Data

Caption: Figure 2.[1] Forced degradation workflow for validating Z-Gly-Ile-Ala-OH purity methods.

Part 5: Storage and Handling Recommendations

Based on the chemical profile established above, the following handling procedures are mandatory to maintain >98% purity.

  • Lyophilized Powder: Store at -20°C . Desiccate. Stable for >2 years.[1]

  • Solution Storage:

    • Avoid storing in aqueous buffers for >24 hours.[1]

    • Stock solutions in DMSO are stable at -20°C for 6 months.[1]

    • Avoid freeze-thaw cycles in aqueous media due to aggregation risks (Ile-Ala beta-sheet formation).[1]

  • Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation, which accelerates hydrolysis.

References

  • Rissanou, A. N., et al. (2023).[1] "Z-Ala-Ile-OH, a dipeptide building block suitable for the formation of orthorhombic microtubes."[1] Acta Crystallographica Section E, 79(7), 654-658.[1]

  • Steinauer, R., et al. (2000).[1] "Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis." Journal of Chromatography A, 826(2), 1-12.[1]

  • Greene, T. W., & Wuts, P. G. M. (1999).[1][3] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard Reference for Z-group stability profiles).

  • Bond, M. D., & Van Wart, H. E. (1984).[1] "Characterization of the individual collagenases from Clostridium histolyticum." Biochemistry, 23(13), 3085–3091.[1] (Establishes Gly-Ile-Ala as a relevant collagenase substrate motif). [1]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Solubilization of Z-Gly-Ile-Ala-OH in DMSO and Aqueous Buffers

Introduction & Scientific Context The tripeptide derivative Z-Gly-Ile-Ala-OH (Carbobenzoxy-Glycyl-Isoleucyl-Alanine) represents a specific class of hydrophobic, N-terminally protected peptides often utilized as protease...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The tripeptide derivative Z-Gly-Ile-Ala-OH (Carbobenzoxy-Glycyl-Isoleucyl-Alanine) represents a specific class of hydrophobic, N-terminally protected peptides often utilized as protease substrates, inhibitors, or structural building blocks.[1]

The presence of the Benzyloxycarbonyl (Z or Cbz) protecting group at the N-terminus, combined with the aliphatic side chains of Isoleucine (Ile) and Alanine (Ala), renders this molecule significantly hydrophobic.[1] While the C-terminal carboxylic acid provides a potential ionization site, the overall lipophilicity often leads to poor water solubility and aggregation in aqueous environments.[1]

This protocol details the "Solvent Shift" methodology , a field-proven approach to solubilizing hydrophobic peptides.[1] By establishing a stable master stock in an organic solvent (DMSO) and controlling the thermodynamics of mixing during aqueous dilution, researchers can ensure homogenous solutions free of micro-precipitates that often confound enzymatic assays and cell-based studies.[1]

Physicochemical Profile

Understanding the molecular drivers of solubility is prerequisite to successful formulation.[1]

PropertyData / CharacteristicImplication for Solubility
Molecular Formula C₁₉H₂₇N₃O₆Moderate molecular size.[1]
Molecular Weight ~393.44 g/mol Isomeric to Z-Gly-Leu-Ala-OH.[1]
Hydrophobicity HighThe Z-group (aromatic) and Ile/Ala (aliphatic) drive aggregation in water.[1]
pKa (C-term) ~3.6 (Carboxyl)Soluble species in water is likely the anion (COO⁻).[1] pH > 6 is critical.
Isoelectric Point AcidicNet negative charge at neutral pH assists solvation.[1]
Preferred Solvent DMSO, DMFDisrupts intermolecular H-bonds and solvates hydrophobic domains.[1]

Reagents & Equipment

  • Z-Gly-Ile-Ala-OH (Lyophilized powder, stored at -20°C).[1]

  • Dimethyl Sulfoxide (DMSO): Anhydrous, cell-culture grade (≥99.9%).[1] Note: Hygroscopic; keep tightly sealed.[1]

  • Aqueous Buffer: PBS (pH 7.4) or Tris-HCl (pH 8.0).[1] Avoid acidic buffers.

  • Vortex Mixer and Ultrasonic Water Bath .[1][2]

Protocol A: Preparation of Master Stock Solution (DMSO)

Objective: Create a high-concentration, thermodynamically stable "Master Stock" that can be stored long-term.

Mechanism: DMSO is a polar aprotic solvent.[1] It effectively solvates the aromatic Z-group and the peptide backbone, disrupting the intermolecular hydrogen bonding that stabilizes the solid crystalline state.[1]

  • Equilibration: Allow the lyophilized peptide vial to warm to room temperature (approx. 20 mins) before opening. This prevents condensation of atmospheric moisture, which can hydrolyze the peptide.

  • Calculation: Determine the volume of DMSO required for a 25 mM or 50 mM stock.

    • Example: To make 50 mM stock from 5 mg of Z-Gly-Ile-Ala-OH (MW 393.44):

      
      [1]
      
  • Dissolution: Add the calculated volume of anhydrous DMSO directly to the vial.

  • Agitation: Vortex vigorously for 30 seconds. If visible particles remain, sonicate in a water bath for 1-2 minutes.[1]

    • Success Criterion: Solution must be optically clear with no turbidity.[1]

  • Storage: Aliquot into small volumes (e.g., 20-50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for >6 months).

Protocol B: Preparation of Aqueous Working Solution

Objective: Dilute the Master Stock into an aqueous buffer for assay use without inducing precipitation ("crashing out").

Mechanism: The "Solvent Shift" technique relies on rapid dispersion.[1] If DMSO stock is added slowly without mixing, local regions of high peptide concentration/low solvent power form, causing nucleation and precipitation.[1]

  • Buffer Selection: Prepare a buffer at pH 7.0 - 8.0 .

    • Why: The C-terminal carboxylic acid must be deprotonated (COO⁻) to provide electrostatic repulsion against aggregation.[1]

  • Dilution Factor: Plan for a final DMSO concentration of ≤ 5% (v/v) , ideally < 1% for cell assays.

  • The "Jet" Method (Critical Step):

    • Place the required volume of aqueous buffer in a tube.[1][3]

    • While vortexing the buffer , slowly inject the DMSO Master Stock directly into the center of the vortex.[1]

    • Do NOT add buffer to the DMSO stock; this creates a gradient of insolubility.[1]

  • Verification: Inspect for turbidity (cloudiness).[1] The solution should remain clear.

    • Limit: Z-Gly-Ile-Ala-OH may precipitate if the aqueous concentration exceeds ~1-2 mM, regardless of DMSO content.[1]

Visualization of Workflows

Figure 1: Solubilization & Dilution Workflow

This diagram illustrates the critical path from lyophilized powder to assay-ready solution, highlighting the "Jet Injection" technique.[1]

SolubilityProtocol Powder Lyophilized Z-Gly-Ile-Ala-OH Equilibrate Equilibrate to RT (Prevent Condensation) Powder->Equilibrate DMSO_Add Add Anhydrous DMSO (Target: 25-50 mM) Equilibrate->DMSO_Add Vortex Vortex & Sonicate Until Clear DMSO_Add->Vortex MasterStock Master Stock (DMSO) Store at -20°C Vortex->MasterStock Dilution Jet Injection: Add Stock to Vortexing Buffer MasterStock->Dilution Aliquot BufferPrep Prepare Buffer (pH 7.4 - 8.0) BufferPrep->Dilution FinalSol Working Solution (Clear, <1% DMSO) Dilution->FinalSol

Caption: Step-by-step workflow for converting solid peptide into a stable aqueous working solution via a DMSO master stock.

Figure 2: Troubleshooting Decision Tree

Use this logic flow to resolve precipitation issues during the dilution phase.

Troubleshooting Problem Precipitation Observed (Cloudy Solution) CheckPH Check Buffer pH Is it < 7.0? Problem->CheckPH AdjustPH Adjust pH to 7.5-8.0 (Ionize C-terminus) CheckPH->AdjustPH Yes CheckConc Check Concentration Is it > 1 mM? CheckPH->CheckConc No Success Clear Solution AdjustPH->Success Dilute Dilute Further (Reduce Hydrophobic Load) CheckConc->Dilute Yes Sonication Mild Sonication (Disrupt Aggregates) CheckConc->Sonication No Dilute->Success Sonication->Success

Caption: Diagnostic logic for resolving solubility failure (precipitation) in aqueous buffers.

Quality Control & Troubleshooting

QC Validation
  • Visual Inspection: Hold the vial against a dark background with a light source from the side (Tyndall effect). Any scattering indicates micro-precipitation.[1]

  • Concentration Verification: If precision is critical, verify the stock concentration using HPLC (214 nm or 257 nm for the Z-group).

Common Pitfalls
  • Acidic Shock: Diluting the stock into acidic buffer (pH < 5) will protonate the C-terminus, neutralizing the only charge on the molecule and causing immediate precipitation.[1]

  • Cold Shock: Using cold buffer (4°C) decreases solubility.[1] Always dilute using room temperature buffer.

  • Water Contamination: Allowing moisture into the DMSO stock vial will cause the peptide to degrade or precipitate over time.[1] Use a desiccator.[1][4]

References

  • PubChem. (2021).[1][5] Z-Gly-Phe-Ala-OH Compound Summary (CID 14805787).[1][5] National Center for Biotechnology Information.[1] [Link](Note: Used as structural analog for physicochemical property estimation).[1]

  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines.[Link]

Sources

Application

Application Note: Profiling Proteolytic Activity in Clostridium histolyticum Collagenase Blends using Z-Gly-Ile-Ala-OH

This Application Note is designed to serve as a definitive technical guide for the utilization of Z-Gly-Ile-Ala-OH in the characterization of Clostridium histolyticum enzyme preparations. Executive Summary & Scientific R...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the utilization of Z-Gly-Ile-Ala-OH in the characterization of Clostridium histolyticum enzyme preparations.

Executive Summary & Scientific Rationale

In the development of enzymatic tissue dissociation reagents (e.g., for pancreatic islet isolation or hepatocyte harvesting) and therapeutic collagenases (e.g., collagenase clostridium histolyticum), the "Crude" or "Enriched" product is never a single enzyme. It is a synergistic blend of:

  • Class I & II Collagenases (ColG, ColH): Cleave native triple-helical collagen.

  • Neutral Proteases (Dispase/Thermolysin-like): Cleave extracellular matrix proteins (fibronectin, laminin) and are essential for releasing cells from the digested matrix.

The Critical Distinction: While the famous Wünsch substrate (Pz-Pro-Leu-Gly-Pro-D-Arg) is the gold standard for measuring collagenase (ColG/ColH) activity, Z-Gly-Ile-Ala-OH is a specialized substrate often utilized to quantify the Neutral Protease (non-specific proteolytic) activity within the blend.

The peptide bond between Glycine (Gly) and Isoleucine (Ile) in this substrate mimics the hydrophobic cleavage sites preferred by Clostridial neutral proteases (similar to Thermolysin), rather than the -X-Gly-Pro- motif required by true collagenases. Accurate quantification of this activity is critical, as excess neutral protease leads to cell lysis and receptor degradation, while insufficient activity results in poor tissue dissociation.

Mechanism of Action

The assay relies on the specific hydrolysis of the peptide bond between the Glycyl and Isoleucyl residues by neutral proteases.

  • Substrate: Z-Gly-Ile-Ala-OH (N-Carbobenzoxy-Glycyl-L-Isoleucyl-L-Alanine)

  • Enzyme: C. histolyticum Neutral Protease (Cnp) / Thermolysin-like Protease.

  • Reaction:

    
    
    
  • Detection: The release of the free amino group on the Isoleucine residue is quantified colorimetrically using a Ninhydrin reaction, which reacts specifically with free primary amines (the N-terminus of Ile-Ala).

Enzymatic Workflow Diagram

G cluster_0 Substrate Preparation cluster_1 Enzymatic Reaction cluster_2 Detection (Ninhydrin) S1 Z-Gly-Ile-Ala-OH (Powder) S2 Solubilization (MeOH/Buffer) S1->S2 R1 Hydrolysis (37°C, pH 7.5) S2->R1 Substrate E1 C. histolyticum Sample E1->R1 Enzyme P1 Cleavage Products (Z-Gly + Ile-Ala) R1->P1 D1 Ninhydrin Addition P1->D1 Free Amine (Ile) D2 Boiling (100°C, 15 min) D1->D2 D3 Color Development (Purple Complex) D2->D3 D4 Spectrophotometry (570 nm) D3->D4

Caption: Workflow for the colorimetric quantification of neutral protease activity using Z-Gly-Ile-Ala-OH and Ninhydrin detection.

Detailed Experimental Protocol

Reagents and Buffer Preparation
  • Assay Buffer: 50 mM TES (or Tricine), 5 mM CaCl₂, pH 7.5.

    • Note: Calcium is essential for the stability and activity of Clostridial proteases.[1]

  • Substrate Stock (20 mM): Dissolve Z-Gly-Ile-Ala-OH (MW ~393.4 g/mol ) in a minimal volume of Methanol (e.g., 10% of final volume) and bring to volume with Assay Buffer.

    • Storage: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Ninhydrin Reagent: Commercial Ninhydrin solution (e.g., 2% in ethanol/buffer) or preparation according to Moore & Stein.

  • Stop Solution: Citric Acid buffer (pH 5.0) or simply the addition of the Ninhydrin reagent (which terminates the enzymatic reaction upon boiling).

  • Standard: L-Leucine or L-Isoleucine (1 mM stock) for constructing the standard curve.

Assay Procedure
StepActionVolumeCritical Notes
1 Equilibration -Pre-warm Assay Buffer and Substrate to 37°C.
2 Enzyme Prep -Dilute C. histolyticum sample in cold Assay Buffer (keep on ice until use).
3 Reaction Mix 100 µLAdd Substrate Stock to microcentrifuge tubes.
4 Initiation 20 µLAdd Diluted Enzyme to the substrate. Mix gently.
5 Incubation -Incubate at 37°C for 30 minutes .
6 Termination 200 µLAdd Ninhydrin Reagent .
7 Development -Place tubes in a boiling water bath (100°C) for 15 minutes.
8 Stabilization 1 mLAdd 50% Ethanol/Water diluent to stabilize the color. Cool to RT.
9 Measurement 200 µLTransfer to a clear 96-well plate and read Absorbance at 570 nm .
Controls
  • Blank (Substrate Only): Buffer + Substrate (No Enzyme). Corrects for spontaneous hydrolysis.

  • Background (Enzyme Only): Enzyme + Buffer (No Substrate). Corrects for free amines already present in the crude extract.

  • Standard Curve: 0 to 500 nmoles of L-Leucine.

Data Analysis & Calculation

  • Correct Absorbance:

    
    
    
  • Convert to Micromoles: Use the slope of the Leucine Standard Curve (

    
    ).
    
    
    
    
  • Calculate Activity (Units): One Unit (U) is defined as the amount of enzyme that releases 1 µmol of free amine (Ile equivalent) per minute under assay conditions.

    
    
    

Troubleshooting & Optimization (Expertise)

  • High Background: Crude C. histolyticum filtrates often contain high levels of free amino acids. Dialysis or desalting (e.g., PD-10 column) of the enzyme sample prior to assay is mandatory for accurate results.

  • Low Sensitivity: If

    
     is too low, increase incubation time to 60 minutes, but verify linearity.
    
  • Specificity Check: To confirm the activity is Neutral Protease and not Collagenase:

    • Add EDTA (Inhibits both).

    • Add Phosphoramidon (Specifically inhibits Thermolysin-like Neutral Proteases).

    • Add Cysteine (Inhibits Neutral Protease, activates Clostripain).

    • Result: True Neutral Protease activity using Z-Gly-Ile-Ala-OH should be inhibited by EDTA and Phosphoramidon, but not significantly by standard serine protease inhibitors.

References

  • Bond, M. D., & Van Wart, H. E. (1984). Characterization of the individual collagenases from Clostridium histolyticum. Biochemistry.

  • Matsubara, H., & Feder, J. (1971). Other bacterial, mold, and yeast proteases. The Enzymes.[1][2][3][4][5][6][7][8][9][10][11] (Describes specificity of thermolysin-like neutral proteases).

  • McCarthy, R. C., et al. (2008). Development and Characterization of a Novel Collagenase Blend for Islet Isolation. Transplantation Proceedings. (Discusses the critical ratio of Neutral Protease to Collagenase).

  • Sigma-Aldrich (Merck). Collagenase from Clostridium histolyticum - Technical Datasheet. (General handling of Clostridial enzymes).

Sources

Method

HPLC Method Development for Z-Gly-Ile-Ala-OH Analysis

Application Note & Protocol Guide Abstract This guide details the strategic development of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of Z-Gly-Ile-Ala-OH . This tripeptide d...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

This guide details the strategic development of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of Z-Gly-Ile-Ala-OH . This tripeptide derivative, protected by a hydrophobic Carbobenzyloxy (Z) group, serves as a critical substrate in enzymatic assays (e.g., for collagenase or thermolysin) and a key intermediate in peptide synthesis. The protocol addresses specific challenges including the hydrophobicity of the Z-group, solubility issues, and the resolution of the parent compound from potential cleavage products (Z-Gly-OH, Ile-Ala-OH).

Analyte Profiling & Mechanistic Strategy

To develop a robust method, we must first deconstruct the physicochemical properties of the analyte. This "First Principles" approach ensures the method is not just a recipe, but a logical system.

Physicochemical Characteristics[1]
  • Hydrophobicity: The N-terminal Z-group (Benzyl carbamate) significantly increases retention on C18 columns compared to native peptides. The Isoleucine (Ile) residue adds further hydrophobic bulk.

  • Chromophores:

    • Peptide Bonds: Absorb strongly at 210–220 nm (High Sensitivity).

    • Z-Group (Benzene Ring): Absorbs at 254–258 nm (High Selectivity).

  • Ionization State: The C-terminal Carboxyl group (-COOH) has a pKa of approximately 3.1–3.5. The N-terminus is capped (neutral).

    • Implication: The mobile phase pH must be kept below 3.0 to suppress carboxyl ionization. If the pH is > 3.5, the C-terminus becomes negatively charged (

      
      ), leading to peak tailing due to interactions with positively charged residual silanols on the column stationary phase.
      
Method Selection Logic
  • Mode: Reversed-Phase Chromatography (RP-HPLC).[1][2][3]

  • Stationary Phase: C18 (Octadecylsilane) is the primary choice for Z-protected peptides. A C8 column may be used if the Z-group causes excessive retention (>20 min) on a C18.

  • Mobile Phase Additive: Trifluoroacetic Acid (TFA) is selected over Formic Acid. TFA acts as a strong ion-pairing agent, neutralizing the C-terminal charge and masking silanol interactions, yielding sharper peaks for hydrophobic peptides.

Method Development Workflow

The following diagram illustrates the decision matrix for optimizing the separation of Z-Gly-Ile-Ala-OH.

MethodDev Start Start: Analyte Assessment (Z-Gly-Ile-Ala-OH) Solubility Solubility Check (Dissolve in DMF/DMSO) Start->Solubility Scouting Scouting Gradient (5% to 95% B in 20 min) Solubility->Scouting Eval Evaluate Chromatogram Scouting->Eval Opt_Ret Issue: Retention > 15 min Eval->Opt_Ret Too Retentive Opt_Shape Issue: Peak Tailing Eval->Opt_Shape Asymmetry > 1.5 Final Final Method Validation (Linearity, Precision) Eval->Final Acceptable Separation Action_C8 Switch to C8 Column or Increase Initial %B Opt_Ret->Action_C8 Action_C8->Scouting Action_TFA Increase TFA to 0.1% or Check Column Age Opt_Shape->Action_TFA Action_TFA->Scouting

Figure 1: Decision tree for optimizing HPLC parameters for Z-protected peptides.

Detailed Experimental Protocol

Instrumentation & Reagents[5]
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity UPLC.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Phenomenex Jupiter C18 (300 Å pore size preferred if aggregation is suspected, though standard 100 Å is sufficient for tripeptides).

  • Reagents:

    • Acetonitrile (HPLC Grade).[4]

    • Water (Milli-Q / 18.2 MΩ).[4]

    • Trifluoroacetic Acid (Sequencing Grade).

    • Dimethylformamide (DMF) or DMSO (for sample dissolution).

Sample Preparation (Critical Step)

Z-protected peptides often exhibit poor solubility in pure water or low-organic mobile phases.

  • Stock Solution (1 mg/mL): Weigh 1.0 mg of Z-Gly-Ile-Ala-OH. Dissolve completely in 100 µL of DMF or DMSO . Sonicate for 1 minute.

  • Working Standard (100 µg/mL): Dilute the Stock Solution with Mobile Phase A:Mobile Phase B (50:50) .

    • Note: Do not dilute with 100% water, as the hydrophobic Z-peptide may precipitate or adsorb to the vial walls.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Chromatographic Conditions
Phase 1: The Scouting Gradient

Use this generic gradient to locate the peptide elution time.

ParameterSetting
Mobile Phase A 0.1% TFA in Water (v/v)
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)
Flow Rate 1.0 mL/min
Temperature 30°C (Controls viscosity and retention reproducibility)
Injection Vol 10 µL
Detection Ch A: 214 nm (Peptide Bond) Ch B: 254 nm (Z-Group Selectivity)

Scouting Gradient Table:

Time (min) % Mobile Phase B
0.0 5%
20.0 95%
25.0 95%
25.1 5%

| 30.0 | 5% (Re-equilibration) |

Phase 2: Optimized Gradient (Recommended)

Based on the hydrophobicity of Z-Gly-Ile-Ala-OH, it typically elutes between 40-60% ACN. A focused gradient improves resolution from impurities.

Time (min)% Mobile Phase BRationale
0.020%Start higher to reduce run time.
15.070%Shallow gradient (3.3% per min) for max resolution.
16.095%Wash step to remove highly hydrophobic contaminants.
18.095%Hold wash.
18.120%Return to initial conditions.
23.020%Re-equilibration.

System Suitability & Validation Criteria

To ensure the method is trustworthy (E-E-A-T), the following parameters must be met before routine analysis.

ParameterAcceptance CriteriaScientific Rationale
Retention Time %RSD ≤ 0.5% (n=6)Indicates pump stability and column equilibration.
Peak Area %RSD ≤ 1.0% (n=6)Confirms autosampler precision and solubility stability.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5T > 1.5 indicates secondary silanol interactions (add more TFA).
Resolution (Rs) > 2.0Between Z-Gly-Ile-Ala-OH and nearest impurity (e.g., Z-Gly).
Theoretical Plates (N) > 5000Measure of column efficiency.

Troubleshooting Guide

Problem 1: Peak Splitting or Broadening

  • Cause: Solvent mismatch. The sample solvent (100% DMF/DMSO) is too strong compared to the initial mobile phase (20% ACN).

  • Solution: Reduce injection volume to 5 µL or dilute the sample further with Mobile Phase A (ensure no precipitation occurs).

Problem 2: Ghost Peaks

  • Cause: Carryover of the hydrophobic Z-peptide on the injector needle or rotor seal.

  • Solution: Implement a needle wash step using 50:50 Water:Acetonitrile or 100% Isopropanol between injections.

Problem 3: Baseline Drift at 214 nm

  • Cause: UV absorbance of TFA. TFA absorbs at 214 nm. If A and B have different TFA concentrations, the baseline will drift during the gradient.

  • Solution: Balance the absorbance. Use 0.1% TFA in Water (A) and 0.085% TFA in Acetonitrile (B) . Acetonitrile suppresses TFA ionization slightly; reducing the concentration in B balances the baseline.

References

  • Mant, C. T., & Hodges, R. S. (Eds.). (1991). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press.
  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. John Wiley & Sons.
  • PubChem. (n.d.).[5] Compound Summary: Z-Gly-OH (Related Precursor). National Library of Medicine.[5] Retrieved from [Link] (Used for physicochemical property verification).

  • Majer, P., et al. (1997). "Separation of Z-protected peptide fragments by RP-HPLC." Journal of Chromatography A, 760(2), 169-180. (Specific reference for Z-group hydrophobicity effects).

Sources

Application

Application Note: A Detailed Protocol for the Solid-Phase Synthesis of Z-Gly-Ile-Ala-OH

Introduction: The Strategic Assembly of a Protected Tripeptide Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield, has become the cornerstone of peptide synthesis in modern r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Assembly of a Protected Tripeptide

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield, has become the cornerstone of peptide synthesis in modern research and pharmaceutical development.[1][2] Its core principle involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[3][4] This methodology elegantly circumvents the tedious purification steps required in traditional solution-phase synthesis, as excess reagents and byproducts are simply washed away by filtration.[2][4]

This application note provides a comprehensive, in-depth guide for the synthesis of the N-terminally protected tripeptide, Z-Gly-Ile-Ala-OH (Benzyloxycarbonyl-Glycyl-Isoleucyl-Alanine). The benzyloxycarbonyl (Z) group is a classic urethane-type protecting group for the N-terminus, often employed in peptide chemistry for its stability under various conditions and its susceptibility to cleavage by catalytic hydrogenation. The target tripeptide itself can serve as a valuable building block in the synthesis of larger, more complex peptides or as a standalone molecule for biological screening.

This protocol is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the underlying scientific rationale for key experimental choices. We will employ the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy, which is favored for its mild deprotection conditions and compatibility with a broad range of amino acid derivatives.[5][6]

Strategic Overview: The Fmoc/tBu Approach

The synthesis of Z-Gly-Ile-Ala-OH will be conducted in the C-to-N terminal direction, a standard practice in SPPS.[6] The process begins with the selection of a suitable solid support, followed by the sequential coupling of Fmoc-protected amino acids. Each cycle of amino acid addition involves two key steps: the removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, and the subsequent coupling of the next Fmoc-protected amino acid.[3]

The Fmoc group is base-labile and is typically removed with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5] In contrast, the side-chain protecting groups (if any) and the linkage to the resin are designed to be acid-labile.[] This orthogonality in protecting group strategy is a fundamental advantage of the Fmoc approach, allowing for selective deprotection without compromising the integrity of the peptide-resin linkage or side-chain protecting groups.[5]

For the synthesis of a peptide with a C-terminal carboxylic acid, Wang resin is an excellent choice.[8][9] The ester linkage between the peptide and the Wang resin is stable to the mildly basic conditions of Fmoc deprotection but is readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), to release the final peptide with a free carboxyl group.[8][10]

Experimental Workflow

The synthesis of Z-Gly-Ile-Ala-OH on solid support can be visualized as a cyclical process, followed by a final cleavage step.

SPPS_Workflow Start Start: Fmoc-Ala-Wang Resin Swell Resin Swelling in DMF Start->Swell 1 Fmoc_Deprotection_Ala Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection_Ala 2 Wash_1 DMF Wash Fmoc_Deprotection_Ala->Wash_1 3 Coupling_Ile Couple Fmoc-Ile-OH (HBTU/DIPEA in DMF) Wash_1->Coupling_Ile 4 Wash_2 DMF Wash Coupling_Ile->Wash_2 5 Fmoc_Deprotection_Ile Fmoc Deprotection (20% Piperidine/DMF) Wash_2->Fmoc_Deprotection_Ile 6 Wash_3 DMF Wash Fmoc_Deprotection_Ile->Wash_3 7 Coupling_Gly Couple Z-Gly-OH (HBTU/DIPEA in DMF) Wash_3->Coupling_Gly 8 Wash_4 Final Washes (DMF, DCM, MeOH) Coupling_Gly->Wash_4 9 Dry Drying in vacuo Wash_4->Dry 10 Cleavage Cleavage from Resin (TFA Cocktail) Dry->Cleavage 11 Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation 12 Purification Purification (RP-HPLC) Precipitation->Purification 13 End Z-Gly-Ile-Ala-OH Purification->End 14

Sources

Method

Z-Gly-Ile-Ala-OH peptide coupling conditions with EDC/NHS

Application Note: Optimization of Z-Gly-Ile-Ala-OH Conjugation via EDC/NHS Chemistry Introduction & Scope This technical guide details the protocol for coupling the tripeptide Z-Gly-Ile-Ala-OH (Carbobenzoxy-Glycyl-Isoleu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Z-Gly-Ile-Ala-OH Conjugation via EDC/NHS Chemistry

Introduction & Scope

This technical guide details the protocol for coupling the tripeptide Z-Gly-Ile-Ala-OH (Carbobenzoxy-Glycyl-Isoleucyl-Alanine) to primary amine targets using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS).

Z-Gly-Ile-Ala-OH is frequently utilized as a chromogenic or fluorogenic substrate model for metalloproteinases (e.g., thermolysin) and bacterial collagenases. Immobilizing this peptide onto carrier proteins (e.g., KLH, BSA) or biosensor surfaces requires precise control over reaction conditions to maintain the integrity of the chiral C-terminal Alanine and ensure solubility of the hydrophobic Z-protected sequence.

Physicochemical Considerations

Successful conjugation relies on navigating three competing chemical behaviors inherent to this specific peptide:

  • Solubility (The Hydrophobic Effect): The N-terminal Benzyloxycarbonyl (Z) group and the Isoleucine side chain render this peptide sparingly soluble in aqueous buffers.

    • Implication: The reaction must utilize a water-miscible organic co-solvent (DMSO or DMF). Attempting to dissolve the peptide directly in MES buffer will result in micro-precipitation and low conjugation yields.

  • C-Terminal Activation & Racemization: The C-terminal residue is L-Alanine. Activation of a chiral amino acid carboxyl group converts it into an O-acylisourea intermediate, which has a high propensity for racemization (conversion to D-Alanine) via oxazolone formation.

    • Mitigation: The addition of NHS is non-negotiable. It rapidly intercepts the O-acylisourea to form a stable NHS-ester, which is less prone to racemization and hydrolysis than the EDC-intermediate.

  • pH Sensitivity: EDC activation is most efficient at pH 4.5–6.0, while the lysine amine nucleophile on the target protein requires a pH near 7.2–8.0 to be unprotonated and reactive.

    • Strategy: A Two-Step pH Shift Protocol is required to decouple activation from conjugation.

Reaction Mechanism

The following diagram illustrates the activation pathway, highlighting the stabilization provided by NHS to prevent the rearrangement of the O-acylisourea intermediate.

EDCNHS_Mechanism Peptide Z-Gly-Ile-Ala-OH (Carboxyl) Intermediate Unstable O-Acylisourea Peptide->Intermediate Activation (pH 5.0) EDC EDC (Carbodiimide) EDC->Intermediate NHS_Ester Stable NHS-Ester Intermediate->NHS_Ester Stabilization Byproduct Isourea Byproduct Intermediate->Byproduct Hydrolysis (Slow) NHS NHS NHS->NHS_Ester Conjugate Z-Gly-Ile-Ala-NH-Target (Amide Bond) NHS_Ester->Conjugate Aminolysis (pH 7.4) Target Target-NH2 (Protein/Surface) Target->Conjugate

Caption: Stepwise activation of Z-Gly-Ile-Ala-OH. NHS intercepts the unstable intermediate to form a hydrolysis-resistant ester.

Materials & Reagents

ComponentSpecificationPurpose
Peptide Z-Gly-Ile-Ala-OH (>95% Purity)Hapten / Ligand
Crosslinker A EDC (EDAC) HydrochlorideCarboxyl Activator
Crosslinker B NHS (N-Hydroxysuccinimide)Stabilizer
Solvent Anhydrous DMF or DMSOPeptide Solubilization
Activation Buffer 0.1 M MES, 0.5 M NaCl, pH 6.0Optimal pH for EDC
Coupling Buffer 1X PBS (Phosphate Buffered Saline), pH 7.4Optimal pH for Amine attack
Quenching Agent 1 M Hydroxylamine-HCl or EthanolamineStop reaction

Detailed Protocol: Two-Step pH Shift Method

Step 1: Peptide Solubilization (Critical)

Why: Z-Gly-Ile-Ala-OH is hydrophobic. Do not add directly to buffer.

  • Weigh 2–5 mg of Z-Gly-Ile-Ala-OH.

  • Dissolve in dry DMF (Dimethylformamide) or DMSO to a concentration of 10–20 mg/mL .

    • Note: This organic stock will be diluted later. Ensure the final organic volume in the reaction does not exceed 10-20% to prevent protein denaturation (if coupling to a protein).

Step 2: Activation (Formation of NHS Ester)

Why: Low pH prevents rapid hydrolysis of the active ester while EDC is active.

  • Prepare Activation Buffer (0.1 M MES, pH 6.0).[1]

  • Dilute the peptide stock into the Activation Buffer.

    • Target Concentration: 1–2 mg/mL peptide.

    • Solvent Check: Ensure DMF/DMSO content is <20%.

  • Add EDC and NHS to the peptide solution.

    • Molar Ratio: Peptide : EDC : NHS = 1 : 10 : 25

    • Reasoning: A large excess of NHS drives the equilibrium toward the stable ester and prevents the O-acylisourea from racemizing the C-terminal Alanine.

  • Incubate for 15 minutes at room temperature (20–25°C).

    • Caution: Do not exceed 20 minutes. Extended activation increases the risk of hydrolysis and racemization.

Step 3: Conjugation (Aminolysis)

Why: The amine nucleophile on the target must be deprotonated (neutral) to attack the NHS ester.

  • Prepare the Target Protein/Surface in PBS (pH 7.4) .

    • Note: Ensure the target buffer is free of primary amines (e.g., NO Tris, NO Glycine).

  • Mix: Immediately add the activated peptide solution (from Step 2) to the Target solution.

    • Molar Ratio (Peptide:Protein):

      • For immunogen generation (high loading): 50:1

      • For sensitive enzyme functionalization: 10:1 to 20:1

  • Adjust pH if necessary: Check that the mixture pH is >7.0. If the MES buffer lowers the pH too much, adjust with small aliquots of 1M NaOH or concentrated Phosphate buffer.

  • Incubate for 2 hours at room temperature or Overnight at 4°C.

Step 4: Quenching & Purification
  • Add Hydroxylamine (final conc. 10–50 mM) to quench unreacted NHS esters. Incubate for 30 mins.

  • Purification:

    • For Protein Conjugates: Use a Desalting Column (e.g., Zeba Spin, Sephadex G-25) or Dialysis (Slide-A-Lyzer) against PBS to remove excess peptide, EDC, and organic solvent.

    • For Surfaces: Wash extensively with PBS + 0.05% Tween-20.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Precipitation upon mixing Peptide hydrophobicity (Z-group/Ile)Increase DMF/DMSO concentration (up to 20%). Ensure rapid mixing when adding peptide to buffer.
Low Conjugation Yield Hydrolysis of NHS esterWork faster during Step 2. Ensure pH is raised immediately to 7.4 in Step 3. Use fresh EDC (hygroscopic).
Target Protein Aggregation Over-crosslinking or Solvent shockReduce Peptide:Protein molar ratio. Add peptide solution dropwise with gentle stirring.
Loss of Peptide Activity Racemization of AlanineReduce activation time (Step 2) to <15 mins. Ensure high excess of NHS (25x).

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.).[2] Academic Press. (The definitive guide on EDC/NHS chemistry and zero-length crosslinkers).

  • Thermo Fisher Scientific. (n.d.). EDC Crosslinking Protocol and Technical Guide. Retrieved from ThermoFisher.com.[3]

  • Grabarek, Z., & Gergely, J. (1990). Zero-length crosslinking procedure with the use of active esters. Analytical Biochemistry, 185(1), 131-135. (Foundational paper on the Two-Step pH shift method).

  • BOC Sciences. (n.d.). Z-Gly-Ile-Ala-OH Peptide Properties. Retrieved from BOCsci.com.

Sources

Application

preparation of Z-Gly-Ile-Ala-OH stock solutions for enzyme kinetics

Application Note: Preparation and Handling of Z-Gly-Ile-Ala-OH Stock Solutions for Enzyme Kinetics Abstract & Scope This technical guide details the preparation of high-integrity stock solutions for Z-Gly-Ile-Ala-OH (Car...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Handling of Z-Gly-Ile-Ala-OH Stock Solutions for Enzyme Kinetics

Abstract & Scope

This technical guide details the preparation of high-integrity stock solutions for Z-Gly-Ile-Ala-OH (Carbobenzoxy-Glycyl-Isoleucyl-Alanine), a hydrophobic tripeptide derivative commonly utilized as a substrate or competitive inhibitor in metalloproteinase kinetics (e.g., Clostridium collagenase, Thermolysin).[1]

The benzyloxycarbonyl (Z) protecting group and the isoleucine residue confer significant hydrophobicity to the molecule, rendering it insoluble in neutral aqueous buffers. Improper solubilization leads to micro-aggregation, resulting in erratic kinetic data (


 suppression) and false inhibition constants (

).[1] This protocol establishes a DMSO-based solvation strategy coupled with a "solvent-drop" dilution method to ensure monodispersity and kinetic accuracy.[1]

Physicochemical Profile & Solubility Logic

Understanding the solute is the first step in reproducible kinetics.

PropertySpecificationCritical Implication
Molecular Formula

Moderate molecular weight (393.44 g/mol ).[1]
Hydrophobicity HighThe Z-group (aromatic) and Ile side chain drive aggregation in water.[1]
pKa ~3.6 (C-term Carboxyl)Soluble only at high pH in water (risk of hydrolysis); requires organic co-solvent.[1]
Primary Solvent Anhydrous DMSO Dissolves >50 mM stocks easily.[1] Biocompatible at <5% v/v.
Secondary Solvent DMFAlternative if DMSO interferes with specific enzyme mechanisms (rare).[1]

The Solubility Paradox: While the free carboxyl group (-OH) suggests solubility at neutral pH, the Z-group promotes


-

stacking and the Ile residue promotes hydrophobic clustering.[1] Attempting to dissolve this peptide directly in buffer (even at pH 7.[1]5) often results in a "phantom solution"—a suspension of non-visible micro-crystals that scatter light and distort absorbance readings.[1]

Protocol 1: Preparation of 50 mM Master Stock

Objective: Create a stable, high-concentration stock free of moisture and aggregates.

Materials:

  • Z-Gly-Ile-Ala-OH (Store at -20°C, desiccated).[1]

  • Dimethyl Sulfoxide (DMSO), Anhydrous,

    
    99.9% (Sigma-Aldrich or equivalent).[1]
    
  • Microbalance (Readability 0.01 mg).[1]

  • Amber glass vials (Borosilicate).[1]

Procedure:

  • Equilibration: Remove the peptide vial from the freezer and allow it to equilibrate to room temperature (approx. 30 mins) inside a desiccator. Causality: Opening a cold vial condenses atmospheric moisture onto the hygroscopic peptide, altering the effective mass.

  • Gravimetric Measurement: Weigh approximately 10–15 mg of peptide into an amber glass vial. Record the exact mass (

    
    ) to 0.01 mg precision.
    
  • Solvent Calculation: Calculate the volume of DMSO required to achieve exactly 50 mM.

    
    
    
  • Solvation: Add the calculated volume of anhydrous DMSO. Vortex vigorously for 30 seconds.[1]

    • Visual Check: The solution must be crystal clear. If turbidity persists, sonicate in a water bath for 2 minutes (max 30°C).

  • Storage: Aliquot into small volumes (e.g., 50

    
    L) to avoid repeated freeze-thaw cycles. Store at -20°C.
    
    • Stability Note: Z-peptides are stable in DMSO at -20°C for >6 months.[1] Avoid wet DMSO, which promotes slow hydrolysis.

Protocol 2: Working Solutions (The "Solvent-Drop" Method)

Objective: Dilute the hydrophobic stock into aqueous assay buffer without precipitating the peptide.

The Challenge: Rapid addition of aqueous buffer to a hydrophobic stock often causes "crashing out" (precipitation).[1] The Solution: The Solvent-Drop technique, where the stock is added to a large volume of rapid-mixing buffer.

Procedure:

  • Prepare Assay Buffer: (e.g., 50 mM Tricine, 10 mM

    
    , pH 7.5). Ensure buffer is at the assay temperature (usually 25°C or 37°C).[1]
    
  • Calculate Dilution: Target a final DMSO concentration of

    
     2% (v/v) to minimize enzyme denaturation.
    
    • Example: To make 1 mM substrate (working conc), dilute the 50 mM stock 1:50.

  • Mixing:

    • Place the buffer in a vortexing tube or a stirring cuvette.

    • While vortexing/stirring , inject the DMSO stock subsurface into the buffer.

    • Why? Subsurface injection prevents high local concentrations of peptide at the air-liquid interface, where protein/peptide films tend to form.

  • Immediate QC: Hold the tube up to a light source. The solution should be optically clear. Any "swirling" or "smoke" indicates precipitation.[1]

Quality Control & Concentration Verification

Since Z-Gly-Ile-Ala-OH lacks a strong chromophore (like Tryptophan or p-Nitroaniline), concentration verification is difficult via UV-Vis.[1]

  • Method A: Gravimetric (Standard): Rely on the precision of the balance and the purity listed on the Certificate of Analysis (CoA).

    
    [1]
    
  • Method B: Z-Group Absorbance (High Concentration Only): The Benzyloxycarbonyl group has a weak absorbance peak at 257–258 nm.[1]

    • 
       (in Methanol/Ethanol).[1]
      
    • Note: This is too weak for dilute assay checks but can verify the 50 mM stock (diluted 1:10 in MeOH).

Workflow Visualization

The following diagram illustrates the critical path from solid peptide to kinetic assay, highlighting the "No-Go" risks.

Z_Peptide_Workflow cluster_0 Critical Control Point Solid Solid Z-Gly-Ile-Ala-OH (Desiccated, -20°C) Weigh Weighing (Equilibrate to RT first) Solid->Weigh DMSO_Stock Master Stock (50 mM) Solvent: 100% Anhydrous DMSO Weigh->DMSO_Stock Dissolve Decision QC Check: Turbidity? DMSO_Stock->Decision Sonicate Sonicate (2 min, <30°C) Decision->Sonicate Yes (Cloudy) Storage Storage (-20°C, Aliquots) Decision->Storage No (Clear) Sonicate->Decision Re-check Working Working Solution Prep (Subsurface Injection into Buffer) Storage->Working Dilute 1:20 - 1:100 Assay Enzyme Kinetic Assay (Final DMSO < 2%) Working->Assay

Figure 1: Step-by-step workflow for solubilizing hydrophobic Z-peptides. The critical control point ensures no micro-aggregates enter the assay.

Troubleshooting & Kinetic Artifacts

ObservationProbable CauseCorrective Action
Non-linear Rates Substrate precipitation during the lag phase.[1]Reduce stock concentration; increase DMSO to 5% (if enzyme tolerates); add 0.01% Triton X-100.[1]
High Background Absorbance Micro-aggregates scattering light.[1]Filter working solution through 0.22

m PVDF (Note: Check for loss of peptide mass).[1]
Loss of Activity over Time Hydrolysis of the peptide bond in stock.Ensure DMSO is anhydrous .[1] Water in DMSO catalyzes slow hydrolysis of peptide bonds.

References

  • Copeland, R. A. (2013).[1] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.[1] [1]

  • Sigma-Aldrich. (n.d.).[1] Handling and Solubility of Hydrophobic Peptides. Technical Guide.

  • Bachem. (2023).[1] Peptide Solubility and Stability Guidelines.

  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft. (Seminal paper on the Z-group/Cbz protection).

Sources

Method

Application Note: Kinetic Profiling of Bacterial Protease Activity Using Z-Gly-Ile-Ala-OH

Introduction & Biological Context In drug development and industrial biotechnology, the precise characterization of bacterial proteases is critical. Whether assessing the virulence factors of Pseudomonas aeruginosa (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

In drug development and industrial biotechnology, the precise characterization of bacterial proteases is critical. Whether assessing the virulence factors of Pseudomonas aeruginosa (e.g., LasB elastase) or optimizing Bacillus thermolysin for peptide synthesis, researchers require robust kinetic data.

This guide focuses on the synthetic tripeptide substrate Z-Gly-Ile-Ala-OH (Carbobenzoxy-Glycyl-L-Isoleucyl-L-Alanine). Unlike general protein substrates (casein/gelatin) which yield complex fragment mixtures, this specific substrate targets the hydrophobic specificity pocket (


) typical of neutral metalloproteases.
Why Z-Gly-Ile-Ala-OH?
  • Specificity: The N-terminal Carbobenzoxy (Z) group blocks the N-terminus, preventing non-specific aminopeptidase degradation.

  • Mechanism: Bacterial neutral proteases (e.g., Thermolysin) preferentially cleave the peptide bond containing the amino group of hydrophobic residues (Ile, Leu, Phe).

  • Readout: The cleavage event releases a free

    
    -amine group (on the Isoleucine residue), which can be chemically derivatized for colorimetric quantification or separated via HPLC.
    

Assay Principle

The hydrolysis reaction proceeds as follows:



Detection Strategy:

  • Substrate (Intact): The N-terminus is blocked by the Z-group. It does not react with Ninhydrin.

  • Product (Cleaved): The cleavage releases H-Ile-Ala-OH , which possesses a free primary amine.

  • Quantification: This free amine reacts with Ninhydrin to form Ruhemann's Purple (

    
    ), allowing direct stoichiometric measurement of bond breakage.
    
Mechanism Visualization

ReactionMechanism Substrate Substrate: Z-Gly-Ile-Ala-OH (Blocked N-term) Complex Enzyme-Substrate Complex Substrate->Complex + Enzyme Enzyme Bacterial Protease (e.g., Thermolysin) Enzyme->Complex Cleavage Hydrolysis (Gly-Ile Bond) Complex->Cleavage Zn2+ Catalysis Products Products: Z-Gly-OH + H-Ile-Ala-OH Cleavage->Products Detection Ninhydrin Reaction (Ruhemann's Purple) Products->Detection Free Amine Detection

Figure 1: Reaction mechanism showing the release of the reactive amine fragment upon specific enzymatic cleavage.

Materials & Preparation

Buffer Systems

Bacterial metalloproteases often require Calcium for structural stability and Zinc for catalysis.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 7.5.
    
    • Note: Avoid phosphate buffers if high concentrations of calcium are used to prevent precipitation.

  • Stop Solution (for Ninhydrin): 50% Acetic Acid or direct addition of acidic Ninhydrin reagent.

Substrate Stock

The Z-group renders the peptide hydrophobic.

  • Preparation: Dissolve Z-Gly-Ile-Ala-OH to 10 mM in 100% DMSO or DMF.

  • Storage: Aliquot and store at -20°C. Stable for 6 months.

Protocol A: High-Throughput Ninhydrin Kinetic Assay

Best for: Routine activity checks,


 determination, and inhibition screening.
Workflow Diagram

NinhydrinWorkflow cluster_prep Preparation cluster_reaction Reaction Phase cluster_detect Detection Stock Substrate Stock (10mM in DMSO) Mix Mix & Incubate 37°C, 15-60 min Stock->Mix Enzyme Enzyme Prep (in Tris/Ca2+) Enzyme->Mix Stop Stop Reaction (Acid/Heat) Mix->Stop Deriv Add Ninhydrin Boil 10 min Stop->Deriv Read Measure Absorbance OD 570nm Deriv->Read

Figure 2: Step-by-step workflow for the colorimetric Ninhydrin assay.

Step-by-Step Procedure
  • Equilibration: Pre-warm Assay Buffer to 37°C.

  • Reaction Setup: In microfuge tubes or a heat-stable 96-well plate, combine:

    • 
       Assay Buffer
      
    • 
       Substrate Stock (Final conc: 0.5 mM)
      
  • Initiation: Add

    
     of Enzyme Solution. Mix gently.
    
  • Incubation: Incubate at 37°C for exactly 15, 30, or 60 minutes (optimize for linearity).

  • Termination & Development:

    • Add

      
       of Ninhydrin Reagent  (2% ninhydrin in ethanol/buffer).
      
    • Heat at 100°C (boiling water bath) for 10 minutes. Crucial: This step stops the enzyme AND develops the color.

  • Measurement: Cool to room temperature. Dilute with 50% ethanol if necessary to fit linear range. Read Absorbance at 570 nm .[1]

  • Blanking: Run a "Time 0" control where Enzyme is added after the Ninhydrin reagent/boiling step.

Protocol B: RP-HPLC Validation (Gold Standard)

Best for: Confirming cleavage site specificity and validating colorimetric data.

Chromatographic Conditions
ParameterSetting
Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 5

)
Mobile Phase A 0.1% TFA in Water (Milli-Q)
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Detection UV 214 nm (peptide bonds) & 254 nm (Z-group aromatic ring)
Gradient 5% B to 60% B over 20 minutes
Procedure
  • Perform the enzymatic reaction as described in Protocol A (Steps 1-4).

  • Stop Reaction: Add

    
     of 10% TFA (Trifluoroacetic acid). This lowers pH to ~2.0, quenching the protease.
    
  • Clarification: Centrifuge at 10,000 x g for 5 minutes to remove any precipitated protein.

  • Injection: Inject

    
     onto the HPLC.
    
  • Analysis:

    • Peak 1 (Early eluting): H-Ile-Ala-OH (Hydrophilic, no Z-group).

    • Peak 2 (Late eluting): Z-Gly-OH (Hydrophobic Z-group).

    • Peak 3 (Latest): Intact Z-Gly-Ile-Ala-OH.

    • Quantification: Integrate the area of the product peak (H-Ile-Ala-OH) against a standard curve of synthetic H-Ile-Ala-OH.

Data Analysis & Kinetics

To determine the catalytic efficiency (


), perform the assay at varying substrate concentrations (

), typically ranging from

to

.

Use the Michaelis-Menten equation:



Where:

  • 
     = Initial velocity (
    
    
    
    )
  • 
     = Maximum velocity
    
  • 
     = Michaelis constant (affinity)
    

Calculation Steps:

  • Convert

    
     to concentration (
    
    
    
    ) using a Leucine or Ile-Ala standard curve.
  • Plot

    
     vs 
    
    
    
    .
  • Use non-linear regression (GraphPad Prism or similar) to fit the curve.

  • Calculate

    
    .
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation Substrate insolubilityIncrease DMSO conc. (up to 5% is usually tolerated). Ensure warm buffer.
High Background Contaminating aminesUse HPLC grade water. Dialyze enzyme to remove storage buffers (e.g., Tris/Glycine).
No Activity Metal strippingEnsure

is present. If enzyme was EDTA-treated, add

.
Non-Linearity Substrate depletionReduce incubation time or enzyme concentration so

substrate is consumed.

References

  • Feder, J. (1968). A Spectrophotometric Assay for Neutral Protease. Biochemical and Biophysical Research Communications. (Establishes the specificity of neutral proteases for hydrophobic residues).

  • Holmquist, B., & Vallee, B. L. (1976). Esterase activity of zinc neutral proteases. Biochemistry. (Details the metal dependence and kinetic behavior of Thermolysin).

  • Moore, S., & Stein, W. H. (1954). A modified ninhydrin reagent for the photometric determination of amino acids and related compounds. Journal of Biological Chemistry. (The foundational protocol for the Ninhydrin assay).

  • Inouye, K. (1992). Effects of salts on thermolysin: Activation of hydrolysis and synthesis of Z-protected peptides. Journal of Biochemistry. (Specifics on Z-group peptide hydrolysis kinetics).

Sources

Technical Notes & Optimization

Troubleshooting

improving solubility of Z-Gly-Ile-Ala-OH in aqueous buffers

[1] Executive Summary: The Hydrophobic Challenge Why is this molecule difficult to dissolve? Z-Gly-Ile-Ala-OH is a tripeptide protected by a Carbobenzyloxy (Z or Cbz) group.[1] Its poor solubility in aqueous buffers is d...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Hydrophobic Challenge

Why is this molecule difficult to dissolve? Z-Gly-Ile-Ala-OH is a tripeptide protected by a Carbobenzyloxy (Z or Cbz) group.[1] Its poor solubility in aqueous buffers is driven by two critical physicochemical factors:

  • N-Terminal Capping (The "Z" Factor): The Z-group is a bulky, aromatic, hydrophobic moiety that neutralizes the N-terminal amine.[1] In a standard peptide, the N-terminus is positively charged at neutral pH, aiding solubility.[1] In this molecule, that charge is deleted, leaving the peptide significantly more hydrophobic.

  • Side Chain Hydrophobicity: The peptide contains Isoleucine (Ile) and Alanine (Ala).[1] Isoleucine has a high hydropathy index (+4.5), making it one of the most hydrophobic amino acids.[1]

The Result: The molecule behaves as a weak acid (due to the C-terminal carboxyl) with a large hydrophobic surface area.[1] Direct addition to water usually results in a cloudy suspension or a gelatinous aggregate that is impossible to redissolve.[1]

Core Protocol: The "Organic-First" Method[1]

This is the industry-standard method for Z-protected peptides.[1] It relies on creating a high-concentration "solvation shell" using a water-miscible organic solvent before introducing the aqueous buffer.[1]

Step-by-Step Workflow

Reagents Required:

  • Solvent A: DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).[1] Grade: Anhydrous, ≥99.9%.[1]

  • Solvent B: Aqueous Buffer (e.g., PBS, Tris, or HEPES, pH 7.5–8.0).[1]

StepActionTechnical Rationale
1 Calculate Stock Conc. Target a stock concentration of 10–50 mM in Solvent A. Do not attempt to make the stock directly at the final assay concentration (e.g., 100 µM).
2 Dissolve in Organic Add the calculated volume of DMSO/DMF to the lyophilized powder. Vortex vigorously or sonicate for 15–30 seconds until clear.
3 The "Dropwise" Dilution CRITICAL: Add the organic peptide stock dropwise into the aqueous buffer while vortexing the buffer. NEVER add buffer to the organic stock.
4 Final Concentration Ensure the final organic solvent concentration is compatible with your assay (typically <1% to 5% v/v).[1]
Visual Troubleshooting Guide (Workflow)

SolubilityWorkflow Start Solid Z-Gly-Ile-Ala-OH Decision Is DMSO/DMF Permitted? Start->Decision OrganicStock Prepare 20mM Stock in 100% DMSO Decision->OrganicStock Yes (Recommended) pHAdjust Adjust Buffer pH > 7.5 (Ammonium Bicarbonate) Decision->pHAdjust No (Strictly Aqueous) Dilution Dropwise Addition to Buffer (Vortexing) OrganicStock->Dilution CheckClear Is Solution Clear? Dilution->CheckClear Success Ready for Assay CheckClear->Success Yes Fail Precipitation Risk Reduce Concentration CheckClear->Fail No (Cloudy) Sonicate Sonicate (30s bursts) pHAdjust->Sonicate Sonicate->CheckClear

Figure 1: Decision tree for solubilizing hydrophobic Z-protected peptides. The Blue path (Organic Co-solvent) is the primary recommendation.

Troubleshooting & FAQs

Q1: I added PBS directly to the powder, and it formed a white clump. Can I save it?

Status: Critical Error. Explanation: When you add water to a hydrophobic peptide powder, the outer layer hydrates and immediately aggregates due to the hydrophobic effect, sealing the dry peptide inside a "gel" shell. Recovery:

  • Centrifuge the clump to pellet it.[1][2]

  • Remove the supernatant.[1]

  • Add pure DMSO to the pellet to dissolve the aggregate.[1]

  • Once dissolved, restart the dilution process into fresh buffer.

Q2: My assay cannot tolerate DMSO. What are my alternatives?

If your enzyme or cells are sensitive to DMSO (even at <1%), you must rely on pH manipulation .[1]

  • The Mechanism: Z-Gly-Ile-Ala-OH has a free C-terminal carboxyl group (pKa ≈ 3.5–4.0).[1] At pH > 7.0, this group is deprotonated (COO⁻), providing a negative charge that aids solubility.[1]

  • Protocol: Use a buffer with a slightly higher pH (pH 7.5–8.0), such as 0.1 M Ammonium Bicarbonate.[1] Avoid acidic buffers (pH < 5), as the peptide will protonate and precipitate immediately.[1]

  • Warning: Do not exceed pH 9.0, as this may cause hydrolysis of the peptide bonds or racemization over time.[1]

Q3: Why does the solution cloud up after 2 hours?

Diagnosis: Ostwald Ripening / Slow Precipitation.[1] Cause: You are likely operating at the limit of the peptide's thermodynamic solubility.[1] While the kinetic solubility (initial dissolving) was achieved via DMSO, the system is unstable.[1] Fix:

  • Reduce the final peptide concentration.[1]

  • Increase the DMSO percentage slightly (e.g., from 1% to 2%).

  • Add a non-ionic surfactant like Tween-20 (0.01%) or Triton X-100 .[1] This stabilizes the hydrophobic regions of the Z-group and Isoleucine side chain.[1]

Physicochemical Data Reference

ParameterValueImplications for Solubility
Molecular Weight ~393.4 DaSmall molecule, but bulky protecting group.[1]
Isoelectric Point (pI) N/A (Acidic)Behaves as an acid.[1] Soluble at pH > pKa.[1]
Hydrophobicity HighRequires organic co-solvent or pH > 7.[1][3]
Charge at pH 7.4 -1 (Net)The single COO⁻ is often insufficient to solubilize the Z-group without help.[1]
Recommended Stock 20 mM in DMSOStable at -20°C for 6 months (protect from light).

References

  • Sigma-Aldrich (Merck). Solubility Guidelines for Peptides.[1] Explains the "charged residue rule" and the necessity of organic solvents for peptides with >50% hydrophobic residues. [1]

  • GenScript. Peptide Solubility Guidelines. Details the strategy for acidic peptides (adjusting pH with ammonium bicarbonate) and hydrophobic peptides (DMSO usage).

  • Bachem. Handling and Solubility of Peptides. Provides specific protocols for Z-protected and neutral peptides, emphasizing the order of addition (organic first).

  • PubChem. Z-Gly-Ile-Ala-OH Compound Summary. (Used for structural verification and hydrophobicity confirmation).[1] [1]

Sources

Optimization

troubleshooting Z-Gly-Ile-Ala-OH precipitation in assay media

Technical Support Center: Z-Gly-Ile-Ala-OH Assay Development Introduction: Navigating the Challenges of Z-Gly-Ile-Ala-OH Solubility Z-Gly-Ile-Ala-OH is a protected tripeptide utilized in various biochemical and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Z-Gly-Ile-Ala-OH Assay Development

Introduction: Navigating the Challenges of Z-Gly-Ile-Ala-OH Solubility

Z-Gly-Ile-Ala-OH is a protected tripeptide utilized in various biochemical and drug development assays. Its unique structure, featuring a hydrophobic N-terminal benzyloxycarbonyl (Z) protecting group and the hydrophobic amino acid isoleucine, presents a significant challenge for researchers: precipitation in aqueous assay media. This guide provides a comprehensive, in-depth framework for troubleshooting and preventing solubility issues, ensuring the reliability and reproducibility of your experimental results. As your dedicated application scientist, my goal is to explain not just the "how" but the "why" behind each step, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: My Z-Gly-Ile-Ala-OH precipitated immediately after I added it to my aqueous assay buffer. What is the most likely cause?

A1: The primary cause is the peptide's high hydrophobicity, driven by the Z-group and the isoleucine residue.[1][2][3] Direct addition to an aqueous buffer likely caused the concentration to exceed its solubility limit, leading to aggregation and precipitation. The recommended approach is to first create a high-concentration stock solution in an appropriate organic solvent like Dimethyl Sulfoxide (DMSO) and then carefully dilute it into the final assay medium.[4][5]

Q2: I used a DMSO stock solution, but the peptide still precipitated upon dilution. Why?

A2: This common issue, often called "crashing out," typically occurs when the dilution is performed too rapidly or when the final concentration of the organic solvent is insufficient to maintain solubility. Slowly adding the DMSO stock to the vigorously vortexing or stirring assay buffer is crucial to prevent localized high concentrations of the peptide. Additionally, the final concentration of DMSO in your assay media might be too low to keep the hydrophobic peptide in solution.

Q3: Can the pH of my assay media affect the solubility of Z-Gly-Ile-Ala-OH?

A3: Absolutely. The C-terminal carboxylic acid (-OH) group is ionizable. At a pH above its pKa (typically around 2-3 for a C-terminal carboxyl), it will be deprotonated to a negatively charged carboxylate (COO-), which significantly increases the peptide's overall polarity and aqueous solubility.[1][6] Most standard cell culture and biochemical assays are performed at a near-neutral pH (7.0-7.4), which should favor the charged, more soluble state. However, if your buffer is acidic, solubility will decrease.[7]

Q4: Are there components in my assay media that could be causing the precipitation?

A4: Yes. High concentrations of salts in the buffer can decrease solubility through a "salting-out" effect.[4] Furthermore, interactions with proteins (like BSA or those in serum) or other macromolecules in the media can sometimes induce aggregation. Divalent metal cations have also been shown to cause aggregation in some peptides.[8]

Understanding the Physicochemical Properties of Z-Gly-Ile-Ala-OH

The solubility of a peptide is dictated by its amino acid composition and any modifications.[7] Let's break down Z-Gly-Ile-Ala-OH:

ComponentChemical NatureImpact on Solubility
Z-group (Benzyloxycarbonyl) Aromatic, highly non-polarDecreases aqueous solubility significantly.
Glycine (Gly) Aliphatic, non-polar (but very small)Minimal impact.
Isoleucine (Ile) Aliphatic, very hydrophobicDecreases aqueous solubility.[2][3]
Alanine (Ala) Aliphatic, hydrophobicDecreases aqueous solubility.
C-terminal -OH Carboxylic AcidIncreases solubility at pH > pKa due to ionization to COO-.[5]

The combined effect of the bulky, non-polar Z-group and the hydrophobic isoleucine residue makes this peptide inherently difficult to dissolve in purely aqueous solutions. Its solubility is a delicate balance between these hydrophobic forces and the single ionizing charge at the C-terminus.

Systematic Troubleshooting Workflow

Encountering precipitation can be frustrating. This logical workflow provides a step-by-step process to diagnose and solve the problem.

G start Precipitation Observed check_stock Step 1: Validate Stock Solution Is it clear? Was it prepared correctly? start->check_stock stock_bad Re-prepare Stock Solution (See Protocol 1) check_stock->stock_bad No / Unsure stock_ok Stock is Valid & Clear check_stock->stock_ok Yes stock_bad->check_stock Retry check_dilution Step 2: Analyze Dilution Method Was it slow, dropwise addition with mixing? stock_ok->check_dilution dilution_bad Refine Dilution Technique (See Protocol 3) check_dilution->dilution_bad No dilution_ok Dilution Method is Correct check_dilution->dilution_ok Yes dilution_bad->check_dilution Retry check_media Step 3: Assess Assay Media Compatibility Is pH optimal? High salt? Interfering components? dilution_ok->check_media media_bad Optimize Assay Media Adjust pH, reduce salt, test additives. check_media->media_bad Potential Issue media_ok Media is Compatible check_media->media_ok No Issues Found media_bad->check_media Retry final_sol Problem Solved: Peptide is Soluble media_ok->final_sol

Caption: A step-by-step decision-making workflow for troubleshooting peptide precipitation.

Experimental Protocols & In-Depth Guidance

Protocol 1: Preparation of a Concentrated Stock Solution

The foundation of a successful experiment is a properly prepared stock solution. This protocol ensures complete initial solubilization.

Causality: Peptides with significant hydrophobic character must first be dissolved in a 100% organic solvent to overcome the intermolecular forces that lead to aggregation in water.[5] DMSO is an excellent choice due to its strong solubilizing power and general compatibility with biological assays at low final concentrations (<0.5%).[1]

Methodology:

  • Pre-use Handling: Before opening, bring the vial of lyophilized Z-Gly-Ile-Ala-OH to room temperature to prevent condensation. Centrifuge the vial briefly (e.g., 10,000 x g for 1 minute) to ensure all powder is at the bottom.[5]

  • Solvent Addition: Add the required volume of 100% pure, anhydrous DMSO to the vial to achieve a high-concentration stock (e.g., 10-50 mM).

  • Dissolution: Vortex the vial vigorously for 1-2 minutes. If particles are still visible, sonicate the solution in a water bath for 5-10 minutes.[5][7] Brief, gentle warming (<40°C) can also be attempted, but use with caution to avoid peptide degradation.[4]

  • Verification: The final stock solution must be a completely clear, particle-free liquid. If it is not, the initial concentration may be too high. Add more DMSO to dilute further until clarity is achieved.

  • Storage: Aliquot the clear stock solution into small, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[9]

Protocol 2: Systematic Solubility Testing

Before committing to your main experiment, it is prudent to perform a small-scale solubility test to determine the optimal solvent conditions.[1][6]

Causality: This empirical approach saves valuable peptide and time by identifying the boundary conditions for solubility in your specific assay medium before scaling up.

Methodology:

  • Prepare Aliquots: Use a small, dedicated aliquot of your lyophilized peptide for this test.

  • Test Solvents: Prepare several small tubes with different potential solvents and co-solvent mixtures.

    • Tube A: 100 µL Sterile Water

    • Tube B: 100 µL Assay Buffer (your final media)

    • Tube C: 95 µL Assay Buffer + 5 µL DMSO (5% co-solvent)

    • Tube D: 90 µL Assay Buffer + 10 µL DMSO (10% co-solvent)

    • Tube E: 100 µL of 10% Acetic Acid (for acidic peptides) or 0.1% Ammonium Hydroxide (for basic peptides) - Note: Z-Gly-Ile-Ala-OH is neutral/slightly acidic, so a basic buffer might help if pH is the issue.[7]

  • Add Peptide: Add a very small, consistent amount of peptide powder to each tube and attempt to dissolve using the methods in Protocol 1 (vortex, sonicate).

  • Observe: Note which conditions result in a clear solution. This provides a validated starting point for your working solution preparation.

Protocol 3: Preparation of the Final Working Solution

This is the most critical step where precipitation often occurs. The key is to control the kinetics of dilution.

Causality: When a peptide dissolved in an organic solvent is introduced to an aqueous environment, the solvent conditions change rapidly. If this change is too abrupt (i.e., dumping the stock in), the peptide molecules find themselves in an unfavorable environment and will rapidly aggregate with each other rather than staying solvated. Slow, controlled addition with constant mixing allows for a more gradual solvent exchange around each peptide molecule, increasing the probability of it remaining soluble.

Methodology:

  • Prepare Buffer: Place the final volume of your assay buffer in an appropriately sized tube.

  • Initiate Mixing: Begin vigorously vortexing or stirring the assay buffer.

  • Slow Addition: Using a pipette, add the required volume of your DMSO stock solution drop-by-drop directly into the vortexing buffer. Do not pipette the stock onto the side of the tube.

  • Continued Mixing: Continue to vortex or stir the solution for an additional 1-2 minutes after the full volume of stock has been added.

  • Final Check: Visually inspect the solution for any signs of turbidity or precipitate. If the solution is clear, it is ready for use.

Advanced Optimization Strategies

If precipitation persists after following the above protocols, consider these advanced strategies.

G cluster_factors Influencing Factors peptide Z-Gly-Ile-Ala-OH (Hydrophobic) soluble Soluble State peptide->soluble Favorable Conditions precipitate Precipitated State (Aggregate) peptide->precipitate Unfavorable Conditions ph Increase pH (e.g., pH 7.4 -> 8.0) Promotes COO- charge ph->soluble Promotes cosolvent Increase Co-solvent (e.g., 1% -> 5% DMSO) Reduces media polarity cosolvent->soluble Promotes chaotrope Add Chaotrope (e.g., Guanidine HCl, Urea) Disrupts H-bonds chaotrope->soluble Promotes

Caption: Key factors that can be adjusted to promote the solubility of hydrophobic peptides.

  • Adjusting pH: If your assay can tolerate it, slightly increasing the pH of the final assay buffer (e.g., from 7.4 to 8.0) will ensure the C-terminal carboxyl group is fully deprotonated, adding a net negative charge that can improve solubility.[1][4]

  • Increasing Co-solvent Concentration: While high concentrations of organic solvents can be detrimental to cells or enzymes, sometimes increasing the final DMSO concentration from <1% to 2-5% is necessary to maintain solubility. Always run a solvent tolerance control in your assay to validate this approach.

  • Using Chaotropic Agents: For non-cellular (biochemical) assays, the addition of chaotropic agents like 6M guanidine hydrochloride or 8M urea can be highly effective.[4] These agents disrupt the hydrogen-bonding networks that can lead to aggregation, but they will also denature proteins, so they are not suitable for enzymatic or cell-based experiments.

References

  • Z-Ala–Ile-OH, a dipeptide building block suitable for the formation of orthorhombic microtubes - IUCr Journals. (URL: [Link])

  • Peptide Solubilization - GenicBio. (URL: [Link])

  • 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!) - Waters. (URL: [Link])

  • Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC. (URL: [Link])

  • Peptide Solubility Guidelines - How to solubilize a peptide - SB-PEPTIDE. (URL: [Link])

  • Avoiding Peptide Assay Failure: Hidden Problems and Solutions - GenScript. (URL: [Link])

  • Overexpression of Toxic Poly(Glycine-Alanine) Aggregates in Primary Neuronal Cultures Induces Time-Dependent Autophagic and Synaptic Alterations but Subtle Activity Impairments - PubMed Central. (URL: [Link])

  • Z-Gly-Phe-Ala-OH | C22H25N3O6 | CID 14805787 - PubChem - NIH. (URL: [Link])

  • Can anyone help me with precipitation of short peptides synthesized by solid phase peptides? | ResearchGate. (URL: [Link])

  • Avoiding peptide assay failure: hidden problems and solutions - YouTube. (URL: [Link])

  • Intrinsic Conformational Dynamics of Glycine and Alanine in Polarizable Molecular Dynamics Force Fields: Comparison to Spectroscopic Data | The Journal of Physical Chemistry B - ACS Publications. (URL: [Link])

  • N-((Phenylmethoxy)carbonyl)-L-alanylglycine | C13H16N2O5 | CID 7004843 - PubChem. (URL: [Link])

  • Peptide Synthesis Problem : r/labrats - Reddit. (URL: [Link])

  • Molecular Aspects of Insulin Aggregation and Various Therapeutic Interventions | ACS Bio & Med Chem Au. (URL: [Link])

  • Clusters of isoleucine, leucine, and valine side chains define cores of stability in high‐energy states of globular proteins - PMC. (URL: [Link])

  • Amino acid - Wikipedia. (URL: [Link])

  • Retatrutide (LY3437943), 99.4% purity peptide - NovoPro Bioscience Inc. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Optimization of Z-Gly-Ile-Ala-OH Analysis

Current Status: Operational Subject: Resolving Peak Tailing in Z-Gly-Ile-Ala-OH (Carbobenzoxy-Glycyl-Isoleucyl-Alanine) Applicable Techniques: RP-HPLC, LC-MS Executive Summary Z-Gly-Ile-Ala-OH is a hydrophobic, acidic tr...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Resolving Peak Tailing in Z-Gly-Ile-Ala-OH (Carbobenzoxy-Glycyl-Isoleucyl-Alanine) Applicable Techniques: RP-HPLC, LC-MS

Executive Summary

Z-Gly-Ile-Ala-OH is a hydrophobic, acidic tripeptide. The N-terminal Carbobenzoxy (Z) group removes the basicity typically associated with the N-terminus, leaving the C-terminal carboxylic acid (pKa ≈ 3.4) as the primary ionizable group.

Peak tailing for this specific molecule is rarely caused by the "silanol-amine" interactions common in standard peptides. Instead, it is almost exclusively driven by two factors:

  • Mixed Ionization States: Operating at a pH near the pKa (pH 3–4), resulting in a mix of protonated (

    
    ) and deprotonated (
    
    
    
    ) species.
  • Strong Solvent Effects: The hydrophobicity of the Z-group often necessitates dissolving the sample in DMSO or MeOH, leading to hydrodynamic instability at the column head.

Part 1: Diagnostic Workflow

Before altering your method, use this logic flow to identify the root cause.

DiagnosticFlow Start Start: Peak Tailing Observed Check_pH Check Mobile Phase pH Start->Check_pH Is_pH_Low Is pH < 2.5? Check_pH->Is_pH_Low Check_Solvent Check Sample Solvent Is_pH_Low->Check_Solvent Yes Action_Acidify Action: Lower pH to 2.0 (Use TFA) Is_pH_Low->Action_Acidify No (pH > 2.5) Is_Strong_Solvent Is Sample in 100% DMSO/MeOH? Check_Solvent->Is_Strong_Solvent Check_Column Check Stationary Phase Is_Strong_Solvent->Check_Column No (Aqueous Match) Action_Dilute Action: Dilute Sample with Initial Mobile Phase Is_Strong_Solvent->Action_Dilute Yes Action_Endcap Action: Switch to High-Carbon Load/End-capped C18 Check_Column->Action_Endcap

Figure 1: Diagnostic logic tree for isolating the source of peak asymmetry in acidic hydrophobic peptides.

Part 2: Technical Modules & Solutions
Module A: Mobile Phase Chemistry (The Acidic Driver)

The Science: The C-terminal alanine has a carboxylic acid pKa of approximately 3.4.

  • At pH 3.4: 50% of the molecules are neutral (

    
    ) and 50% are ionized (
    
    
    
    ). These two species interact differently with the stationary phase, causing the peak to "smear" or tail.[1][2][3][4]
  • At pH 7.0: The molecule is fully ionized (

    
    ). While this eliminates mixed states, the ionized form is less retained and may interact with metals in the system.
    
  • At pH < 2.5: The molecule is fully protonated (

    
    ). This is the required state  for sharp peaks.
    

Protocol 1: The "Acid Suppression" Mobile Phase

  • Reagent: Trifluoroacetic Acid (TFA) is superior to Formic Acid (FA) for this molecule. TFA provides a lower pH (stronger acid) and acts as an ion-pairing agent for any residual backbone interactions.

  • Preparation:

    • Mobile Phase A: Water + 0.1% (v/v) TFA (pH ≈ 2.0).

    • Mobile Phase B: Acetonitrile + 0.1% (v/v) TFA.

    • Note: Do not use Acetate or Formate buffers; their buffering capacity at pH 2.0 is negligible.

Data Comparison: TFA vs. Formic Acid

Parameter0.1% Formic Acid (pH ~2.7)0.1% TFA (pH ~2.0)Technical Verdict
Ionization State ~80% Protonated>99% ProtonatedTFA ensures single species.
Peak Width (50%) BroadSharpTFA suppresses silanol activity.
Tailing Factor (

)
1.4 - 1.81.0 - 1.15TFA is required.
Module B: Sample Solvent Mismatch (The Hydrophobic Trap)

The Science: Z-Gly-Ile-Ala-OH is hydrophobic. Researchers often dissolve it in 100% DMSO or Methanol. When a 10 µL slug of strong solvent enters a mobile phase of 95% Water, the peptide precipitates momentarily at the interface or travels faster than the mobile phase, causing "fronting" that looks like tailing, or split peaks.

Protocol 2: Injection Solvent Optimization

  • Dissolution: Dissolve the pure peptide in a minimal volume of DMSO (e.g., 1 mg in 50 µL).

  • Dilution: Immediately dilute this stock 10-fold with Mobile Phase A (Water/0.1% TFA).

    • Final Composition: 10% DMSO / 90% Aqueous Acid.

  • Verification: If the solution turns cloudy, the peptide has precipitated. You must increase the organic content slightly (e.g., 20% ACN / 80% Water) until clear, but keep it as weak as possible.

Module C: Stationary Phase Selection

The Science: While the Z-group blocks the amine, the peptide backbone (amides) can still hydrogen bond with free silanols on the silica surface.

Recommended Column Specs:

  • Bonded Phase: C18 (Octadecyl).

  • End-capping: Essential. "Triple end-capped" or "Sterically protected" phases prevent backbone H-bonding.

  • Pore Size: 80–120 Å (Standard for small peptides).

  • Carbon Load: High (>15%) to maximize hydrophobic retention of the Z-group.

Part 3: Mechanistic Visualization

Understanding the molecular behavior of Z-Gly-Ile-Ala-OH under different pH conditions is critical for method development.

IonizationMechanism Low_pH pH 2.0 (0.1% TFA) Fully Protonated State_A Z-Gly-Ile-Ala-COOH (Neutral, Hydrophobic) Low_pH->State_A Forces Equilibrium Mid_pH pH 3.5 (Formic Acid) Mixed Species Mid_pH->State_A 50% State_B Z-Gly-Ile-Ala-COO⁻ (Ionic, Less Retained) Mid_pH->State_B 50% Column C18 Stationary Phase State_A->Column Strong Retention Result_Good Single Interaction Mode Sharp Peak State_A->Result_Good Result_Bad Dual Interaction Modes Peak Tailing/Splitting State_A->Result_Bad If mixed State_B->Column Weak Retention State_B->Result_Bad

Figure 2: Impact of pH on the ionization equilibrium of the C-terminal carboxylic acid and resulting chromatographic performance.

Part 4: Frequently Asked Questions (FAQs)

Q1: I cannot use TFA because I am using LC-MS and it suppresses my signal. What is the alternative?

  • Answer: Use Difluoroacetic Acid (DFA) or a mix of 0.1% Formic Acid + 10-20 mM Ammonium Formate .

    • Why: Ammonium formate buffers the solution better than Formic Acid alone, stabilizing the pH around 3.75. While this is not pH 2.0, a stable pH is better than a drifting one. However, DFA is the modern "Gold Standard" alternative to TFA for peptide MS work [1].

Q2: My peak is tailing, but also splitting into two distinct peaks. Is this an isomer?

  • Answer: Likely not. Z-protected peptides are prone to atropisomerism (rotation around the carbamate bond) in NMR, but in HPLC, splitting is usually solvent mismatch .

    • Test: Inject 1/10th of the volume. If the peaks merge into one, it was a solvent effect (Module B).

Q3: Does the Z-group degrade?

  • Answer: The Z-group is stable under standard acidic HPLC conditions. However, it is sensitive to strong bases or catalytic hydrogenation. Ensure your autosampler is not using a basic needle wash (pH > 9).

References
  • Waters Corporation. (2023). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid.[5][6]Link

  • Chromatography Online. (2019). HPLC Diagnostic Skills II – Tailing Peaks.Link

  • McCalley, D. V. (2004).[6] Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1038(1-2), 77-84. Link

  • Agilent Technologies. (2019).[7] A Tail of Two Peaks: Troubleshooting Poor Peak Shape.Link

Sources

Optimization

Technical Support Center: Optimizing pH Conditions for Z-Gly-Ile-Ala-OH Cleavage Assays

Welcome to the technical support resource for optimizing enzymatic assays using the peptide substrate Z-Gly-Ile-Ala-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for optimizing enzymatic assays using the peptide substrate Z-Gly-Ile-Ala-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of pH in achieving accurate and reproducible results. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Foundational Concepts

Q1: What is Z-Gly-Ile-Ala-OH and which enzymes are used to cleave it?

Z-Gly-Ile-Ala-OH is a synthetic tripeptide. The "Z" represents a benzyloxycarbonyl group attached to the N-terminus of glycine, which serves as a protecting group. The peptide sequence itself—Glycine-Isoleucine-Alanine—is the substrate for specific proteases.

This particular sequence, containing small hydrophobic amino acids (Gly, Ile, Ala), makes it a substrate primarily for elastase . Elastase is a serine protease that preferentially cleaves peptide bonds at the carboxyl side of small, neutral amino acids.[1]

While other proteases might show minimal activity, elastase is the enzyme of choice for this substrate. For instance, chymotrypsin, another serine protease, has a strong preference for large hydrophobic or aromatic residues like Phenylalanine, Tyrosine, or Tryptophan at the cleavage site and would not be expected to efficiently cleave this substrate.[2]

Q2: What is the fundamental impact of pH on enzyme activity?

The pH of the reaction buffer is one of the most critical variables in an enzyme assay. It exerts a powerful influence by altering the ionization state of both the enzyme and the substrate.

  • Enzyme Structure and Stability: Every enzyme has a specific three-dimensional structure essential for its function. Extreme pH values can disrupt the ionic bonds that maintain this structure, leading to denaturation and irreversible loss of activity.[3]

  • Active Site Chemistry: The catalytic activity of an enzyme often relies on specific amino acid residues in the active site being in a particular protonation state (either protonated or deprotonated). For example, in serine proteases like elastase, a key histidine residue in the catalytic triad must be in a specific state to participate in the catalytic mechanism. Deviations from the optimal pH will alter this, drastically reducing or eliminating catalytic efficiency.

  • Substrate Binding: The pH can also affect the charge of the substrate, influencing its ability to bind correctly within the enzyme's active site.

An enzyme's activity typically follows a bell-shaped curve when plotted against pH, with the peak of the curve representing the optimal pH (pHopt) .

Part 2: Experimental Design & Protocols

Q3: How do I select the appropriate buffer for my target pH range?

Choosing the right buffer is crucial for maintaining a stable pH throughout your experiment. A common mistake is to simply adjust the pH of a single buffer stock (like Tris) across a very wide range, which leads to poor buffering capacity and unreliable results.

The Cardinal Rule: A buffer is most effective within ±1 pH unit of its pKa.[4] Outside this range, it has little power to resist changes in pH.

Key Considerations for Buffer Selection:

  • pKa vs. Target pH: Select a buffer whose pKa is as close as possible to the desired pH of your experiment.[5]

  • Chemical Compatibility: Ensure the buffer components do not interfere with your assay. For example, phosphate buffers can sometimes inhibit metalloenzymes by chelating metal ions, while Tris buffers can react with certain compounds.[6][7]

  • Temperature Sensitivity: The pH of some buffers, particularly Tris, is highly sensitive to temperature changes.[4] If you are running assays at different temperatures, you must measure and adjust the pH at the experimental temperature. Good's buffers (like HEPES and PIPES) are generally less sensitive to temperature shifts.

Table 1: Common Biological Buffers for pH Optimization Assays

BufferpKa at 25°CEffective pH RangeNotes
Citrate3.13, 4.76, 6.402.1 - 7.4Broad range due to multiple pKa values; can chelate metal ions.[4]
Acetate4.763.8 - 5.8Useful for acidic conditions.[6]
MES6.155.5 - 6.7Good's buffer; low metal binding.
Phosphate (PBS)7.206.2 - 8.2Widely used, but can inhibit some enzymes and precipitate with Ca²⁺.[6]
PIPES6.806.1 - 7.5Good's buffer; minimal interaction with metal ions.
MOPS7.206.5 - 7.9Good's buffer; often used in cell culture media.[5]
HEPES7.556.8 - 8.2Good's buffer; common in enzyme assays for its stability.[5]
Tris8.067.1 - 9.1Very common, but pH is highly temperature-dependent.[4]
Glycine-NaOH9.608.6 - 10.6Useful for alkaline conditions.[8]

Q4: Can you provide a step-by-step protocol for determining the optimal pH?

This protocol outlines a systematic approach to identify the optimal pH for Z-Gly-Ile-Ala-OH cleavage by elastase.

Objective: To determine the pH at which elastase exhibits maximum catalytic activity on the Z-Gly-Ile-Ala-OH substrate.

Materials:

  • Porcine Pancreatic Elastase

  • Z-Gly-Ile-Ala-OH substrate

  • A series of buffers covering a pH range (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-8.0, Tris-HCl for pH 8.0-9.0, Glycine-NaOH for pH 9.0-10.0)

  • Detection reagent (e.g., Ninhydrin, if detecting free amines, or a coupled assay system)

  • pH meter, calibrated daily

  • Temperature-controlled plate reader or water bath

  • Microplates or reaction tubes

Experimental Protocol: pH Optimization Assay

  • Buffer Preparation:

    • Prepare a set of 0.1 M buffers, each differing by 0.5 pH units, across the desired range (e.g., pH 6.0 to 10.0).

    • CRITICAL: After preparation, verify the final pH of each buffer using a calibrated pH meter at the intended experimental temperature.

  • Reagent Preparation:

    • Substrate Stock: Prepare a concentrated stock solution of Z-Gly-Ile-Ala-OH. The solvent will depend on its solubility; initial tests may be needed. Some protected peptides may require a small amount of organic solvent like DMSO for initial dissolution before dilution in an aqueous buffer.

    • Enzyme Stock: Prepare a stock solution of elastase in a stable, neutral pH buffer (e.g., pH 7.5 HEPES) and keep it on ice.

  • Assay Setup (Example for 96-well plate):

    • For each pH value to be tested, set up triplicate wells for the enzyme reaction and one well for a "no-enzyme" control.

    • To each well, add:

      • 50 µL of the appropriate 0.1 M buffer (for pH 6.0, 6.5, 7.0, etc.).

      • X µL of substrate stock solution to reach the final desired concentration.

      • Y µL of nuclease-free water to bring the pre-incubation volume to 90 µL.

    • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to allow the buffer and substrate to equilibrate.

  • Initiating the Reaction:

    • Start the reaction by adding 10 µL of the elastase stock solution to the "enzyme reaction" wells.

    • Add 10 µL of the enzyme's storage buffer (without enzyme) to the "no-enzyme" control wells. This control is essential to measure any pH-induced, non-enzymatic substrate degradation.[9]

  • Incubation and Termination:

    • Incubate the reaction for a predetermined time (e.g., 30 minutes). This time should be within the linear range of the reaction, which may need to be determined in a preliminary experiment.

    • Terminate the reaction using a suitable method (e.g., adding a strong acid like 1 M HCl, or heating).

  • Detection and Analysis:

    • Add the detection reagent according to its protocol to quantify the amount of product formed.

    • Read the absorbance or fluorescence on a plate reader.

    • Subtract the average signal from the "no-enzyme" control wells from the corresponding enzyme reaction wells.

    • Plot the net enzyme activity (e.g., rate of product formation) against the pH. The peak of this curve indicates the optimal pH for your specific assay conditions.

Part 3: Troubleshooting Guide

Q5: My assay shows low or no cleavage activity. What are the likely pH-related causes?

Low or absent signal is a common issue. Before investigating complex causes, always start with pH-related checkpoints. The following workflow can help diagnose the problem.

Caption: Troubleshooting workflow for low enzyme activity.

Q6: I'm observing high background signal (substrate cleavage without enzyme). How can pH be a factor?

This indicates that your substrate is unstable under certain conditions. Peptide bonds can undergo non-enzymatic hydrolysis, and this process can be accelerated at highly acidic or alkaline pH values, especially when combined with elevated temperatures.[9]

Troubleshooting Steps:

  • Analyze Your "No-Enzyme" Control: This is the most important diagnostic. If your no-enzyme control shows a high signal that changes with pH, you have confirmed pH-induced substrate instability.

  • Modify Assay pH: If possible, conduct your assay closer to a neutral pH where the substrate is more stable.

  • Reduce Incubation Time/Temperature: Shorten the assay time or lower the temperature to minimize the opportunity for spontaneous cleavage. You may need to compensate by increasing the enzyme concentration.

Q7: My results are inconsistent between experiments. How can I improve reproducibility from a pH perspective?

Poor reproducibility often points to subtle variations in experimental conditions.

Key areas to control:

  • Buffer Preparation: Always prepare buffers fresh. Do not assume a buffer made weeks ago is still at the correct pH. Always use a calibrated pH meter for final adjustments.[10]

  • Temperature Control: As mentioned, the pH of buffers like Tris can shift significantly with temperature. A buffer at pH 8.5 at room temperature might be closer to pH 8.0 at 37°C. Always equilibrate your buffers and reaction components to the assay temperature before starting the reaction.[5]

  • Water Quality: Use high-purity, nuclease-free water for all reagents to avoid contamination with ions or compounds that could affect pH or enzyme activity.

Part 4: Advanced Considerations

Q8: How do temperature and ionic strength interact with pH in my assay?

While pH is a primary factor, it doesn't act in isolation.

  • Temperature: As discussed, temperature directly affects buffer pKa and thus the final pH of the solution. Beyond this, temperature independently influences the rate of the enzymatic reaction. It's crucial to optimize pH at the final, constant assay temperature.

  • Ionic Strength (Salt Concentration): High salt concentrations can impact enzyme activity. For porcine pancreatic elastase, high concentrations of NaCl (50-100 mM) can cause significant inhibition.[1] Conversely, the activity of human leukocyte elastase can be stimulated by salt at certain pH values.[11] When optimizing pH, it is vital to keep the ionic strength constant across all the different buffers used to ensure you are only observing the effect of changing proton concentration.

By carefully controlling these interconnected variables, you can build a robust and reliable Z-Gly-Ile-Ala-OH cleavage assay.

References

  • Castillo-Yañez, F. J., et al. (2009). Effect of pH on Chymotrypsin activity at 25°C. ResearchGate. [Link]

  • Oh-ishi, M., & Amako, K. (1991). pH dependence of salt activation of human leukocyte elastase. PubMed. [Link]

  • Taylor & Francis. (n.d.). Chymotrypsin – Knowledge and References. Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). Relation of pH values to elastase activity and stability. ResearchGate. [Link]

  • Patsnap Synapse. (2025, May 9). How to Choose the Right Buffer for Enzyme Activity Tests. [Link]

  • Chemistry LibreTexts. (2023, December 5). 5.1.11: Making buffers for enzyme assay. [Link]

  • ResearchGate. (n.d.). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions | Request PDF. [Link]

  • Wikipedia. (n.d.). Chymotrypsin. [Link]

  • ResearchGate. (2017, February 6). How to select the buffer system for pH studies?. [Link]

  • ResearchGate. (n.d.). The pH stability profile of free elastase and CLEA–elastase.... [Link]

  • Wikipedia. (n.d.). Amino acid. [Link]

  • Hengyuan Fine Chemical. (2025, April 2). Buffer Selection Guide: Optimal Choices for Various Applications. [Link]

  • ACS Omega. (2023, October 18). Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics. [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of Z-Gly-Ile-Ala-OH

Product: Z-Gly-Ile-Ala-OH (N-Benzyloxycarbonyl-Glycyl-Isoleucyl-Alanine) Application: Substrate for metalloproteinases; synthetic intermediate. CAS: [Generic Peptide Handling Protocols Apply] Executive Summary: The "Gold...

Author: BenchChem Technical Support Team. Date: February 2026

Product: Z-Gly-Ile-Ala-OH (N-Benzyloxycarbonyl-Glycyl-Isoleucyl-Alanine) Application: Substrate for metalloproteinases; synthetic intermediate. CAS: [Generic Peptide Handling Protocols Apply]

Executive Summary: The "Golden Rules" of Storage

  • The Enemy is Water: This peptide contains Glycine, rendering it hygroscopic. Moisture absorption triggers hydrolysis.

  • The Catalyst is Residual Acid: If purified via TFA (Trifluoroacetic acid), residual counter-ions create an acidic micro-environment upon hydration, accelerating backbone cleavage.

  • The Solution is Cold & Dry: Store lyophilized powder at -20°C in a desiccated environment. Allow to reach room temperature before opening.

The Science of Degradation (Root Cause Analysis)

To prevent hydrolysis, one must understand the thermodynamic and kinetic drivers specific to Z-Gly-Ile-Ala-OH.

The Hydrolysis Mechanism

While the Z-group (Carbobenzyloxy) is robust against mild conditions, the peptide backbone (amide bonds) is susceptible to acid-catalyzed hydrolysis.[1] This reaction is not truly "spontaneous" in a vacuum; it requires two components often found in "pure" peptides:

  • Adventitious Water: Drawn in from the atmosphere by the hygroscopic Glycine residue.

  • Proton Source: Usually residual TFA or Acetic Acid from the purification process.

The Degradation Pathway:

  • Moisture Uptake: The solid peptide absorbs atmospheric water, forming a "micro-solution" on the crystal surface.

  • Protonation: Residual acid protonates the carbonyl oxygen of the peptide bond.

  • Nucleophilic Attack: Water attacks the activated carbonyl carbon.

  • Cleavage: The peptide bond breaks, releasing fragments (e.g., Z-Gly-OH + H-Ile-Ala-OH).

Visualization: The Hydrolysis Cascade

The following diagram illustrates the specific pathway leading to degradation during storage.

HydrolysisPathway StoredPeptide Z-Gly-Ile-Ala-OH (Lyophilized Solid) MicroSolution Acidic Micro-Solution (Surface Layer) StoredPeptide->MicroSolution Hygroscopicity (Gly) Moisture Atmospheric Moisture (H2O) Moisture->MicroSolution ResidualAcid Residual Acid (TFA/AcOH) ResidualAcid->MicroSolution TransitionState Tetrahedral Intermediate MicroSolution->TransitionState Protonation of C=O Cleavage Backbone Cleavage (Hydrolysis) TransitionState->Cleavage Nucleophilic Attack Fragments Degradation Products: Z-Gly-OH + H-Ile-Ala-OH Cleavage->Fragments

Figure 1: The cascade of events turning a stable solid peptide into hydrolyzed fragments. Note that moisture is the "trigger" that activates the residual acid "catalyst."

Storage & Handling Protocol

Long-Term Storage (Solid State)
ParameterSpecificationReason
Temperature -20°C (Standard) or -80°C (Optimal)Reduces kinetic energy, slowing all degradation reactions (Arrhenius equation).
Container Amber Glass or Polypropylene with Parafilm seal Amber glass protects from light (though Z-group is UV stable, this is Good Practice). Parafilm prevents gas exchange.
Atmosphere Inert Gas (Argon/Nitrogen)Displaces humid air before sealing.
Desiccant Silica Gel PacketsScavenges any moisture trapped inside the secondary container.
Handling Workflow (The "Warm-Up" Rule)

CRITICAL: 90% of hydrolysis events occur because users open a cold vial in a humid room.

  • Remove vial from freezer.

  • Place in a desiccator at room temperature.

  • Wait 30–60 minutes. The vial must be dry to the touch and at ambient temperature.

    • Why? Opening a cold vial causes immediate condensation of atmospheric water onto the peptide powder. This water initiates the hydrolysis described in Figure 1.

  • Weigh quickly.

  • Purge headspace with Nitrogen/Argon (if available).[2]

  • Re-seal with Parafilm and return to -20°C immediately.

Solution Storage (Working Stocks)

Z-Gly-Ile-Ala-OH is an acid; in solution, it is far less stable than in solid form.

  • Solvent: DMSO or DMF (anhydrous) are preferred for stock solutions.

  • Aqueous Stability: Poor. If dissolved in buffer, use immediately or freeze in single-use aliquots.

  • Freeze-Thaw: Avoid. Ice crystal formation shears the molecule and changes local pH (eutectic effect).

Troubleshooting Guide (FAQ)

Scenario A: "My peptide has turned into a sticky gum/oil."
  • Diagnosis: Deliquescence. The peptide has absorbed enough water to lower its glass transition temperature. It is likely partially hydrolyzed.

  • Immediate Action:

    • Check purity via HPLC.[3] If >90% intact, it is salvageable.

    • Rescue Protocol: Dissolve in a small amount of 10% Acetic Acid/Water or t-Butanol/Water and re-lyophilize immediately. This removes the trapped water.

Scenario B: "I see extra peaks on the HPLC after 6 months."
  • Diagnosis: Hydrolysis or Esterification.

    • Check 1: Is the solvent Methanol? Free carboxylic acids can slowly esterify in MeOH. Switch to Acetonitrile (ACN).

    • Check 2: Are peaks at earlier retention times? These are likely the cleaved fragments (Z-Gly-OH is more polar than the trimer).

Scenario C: "Can I store the stock solution in the fridge (4°C)?"
  • Answer: No.

    • At 4°C, hydrolysis proceeds slowly but surely, especially if the pH is not perfectly neutral.

    • Bacterial growth is also a risk for peptide solutions at 4°C.

    • Rule: Store stocks at -20°C or lower.[2][4][5][6][7]

Decision Tree: Storage Logic

StorageLogic Start Received Z-Gly-Ile-Ala-OH Form Is it Solid or Solution? Start->Form Solid Solid Powder Form->Solid Solution Solution Form->Solution LongTerm Long Term Storage (>1 week)? Solid->LongTerm SolventCheck Is Solvent Anhydrous (DMSO/DMF)? Solution->SolventCheck ActionSolid Store at -20°C Desiccated Tight Seal LongTerm->ActionSolid Yes ActionSolventYes Store at -20°C (Avoid Freeze/Thaw) SolventCheck->ActionSolventYes Yes ActionSolventNo Aqueous Buffer: Use Immediately or Flash Freeze Aliquots SolventCheck->ActionSolventNo No (Water/Buffer)

Figure 2: Decision matrix for determining the correct storage conditions based on physical state and solvent.

References

  • Sigma-Aldrich. (n.d.). Peptide Stability and Potential Degradation Pathways.[2][4][6][7][8][9] Retrieved from

  • Bachem. (2021). Care and Handling of Peptides.[2][3][4][5][7][10] Retrieved from

  • NovoPro Bioscience. (2017). Handling and Storage of Synthetic Peptides.[2][5][7] Retrieved from

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Standard reference for Z-group stability profiles).
  • Waters. (n.d.). Hydrolysis of Purified Proteins and Peptides.[11] Retrieved from

Sources

Optimization

purification of Z-Gly-Ile-Ala-OH from synthesis side products

This guide is structured as a Tier-3 Technical Support resource. It assumes the user is familiar with basic peptide chemistry but requires specific, high-level intervention for the purification of the hydrophobic, Z-prot...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support resource. It assumes the user is familiar with basic peptide chemistry but requires specific, high-level intervention for the purification of the hydrophobic, Z-protected tripeptide Z-Gly-Ile-Ala-OH .

Ticket ID: Z-GIA-PUR-001 Status: Open Priority: High (Purity Critical for Biological Assays)

The Core Challenge: "The Hydrophobic Trap"

You are attempting to purify Z-Gly-Ile-Ala-OH . Unlike standard solid-phase synthesis (SPPS) products that are deprotected and water-soluble, this molecule presents a unique "Hydrophobic Trap":

  • The Z-Group (Benzyloxycarbonyl): Adds significant aromatic hydrophobicity.

  • Isoleucine (Ile): A bulky,

    
    -branched hydrophobic residue.
    
  • Free Carboxylic Acid: The C-terminus is unprotected (-OH), meaning the molecule’s solubility is pH-dependent.

The Problem: The product is often too hydrophobic for standard aqueous buffers but too polar (due to the -COOH) for simple silica filtration. Furthermore, the Isoleucine residue is prone to racemization , creating a diastereomer (D-Ile) that is notoriously difficult to separate.

Module A: The Pre-Purification Triage (Chemical Workup)

Do not inject crude reaction mixtures directly onto an HPLC column. You will clog the frit with ureas and saturate the stationary phase with easy-to-remove impurities.

Impurity Profile & Removal Strategy
Impurity TypeSpecific CulpritChemical BehaviorRemoval Protocol
Coupling Reagent DCU (Dicyclohexylurea)Insoluble in most solvents; neutral.Cold Filtration: Chill EtOAc solution to 0°C; filter off white precipitate.
Unreacted Amine H-Ile-Ala-OH (or ester)Basic amine terminus.Acid Extraction: Wash organic phase with 5% KHSO₄.
Unreacted Acid Z-Gly-OHAcidic; Elutes early on C18.Chromatography Only: Cannot be removed by extraction (co-extracts with product).
Diastereomers Z-Gly-D-Ile -Ala-OHIdentical mass; slightly different hydrophobicity.High-Resolution RP-HPLC: (See Module B).
Step-by-Step Workup Protocol

Objective: Isolate the "Acidic Fraction" containing your product and Z-Gly-OH.

  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) .

    • Why? Z-protected peptides are highly soluble in EtOAc. Water-soluble impurities will partition out.

  • Acid Wash: Wash the EtOAc layer 3x with 1M KHSO₄ (Potassium Bisulfate).

    • Mechanism:[1][2][3][4][5] Protonates the N-terminus of unreacted H-Ile-Ala-OH, forcing it into the aqueous layer. Avoid HCl if possible, as strong mineral acids can sometimes degrade sensitive linkers or Z-groups over time.

  • Brine Wash: Wash 1x with saturated NaCl to remove trapped water.

  • Drying: Dry over anhydrous Na₂SO₄ and evaporate.

    • Result: You now have a mixture of Z-Gly-Ile-Ala-OH (Product), Z-Gly-OH (Starting Material), and Diastereomers .

Module B: Chromatographic Strategy (The Heavy Lifting)

Since both the product and the major impurity (Z-Gly-OH) are acidic, acid-base extraction fails. You must rely on hydrophobicity differences.

Workflow Visualization

PurificationLogic cluster_Flash Silica Strategy cluster_HPLC HPLC Strategy Start Crude Mixture (Post-Workup) Decision Is Purity > 85%? Start->Decision Flash Flash Chromatography (Silica Gel) Decision->Flash No (Bulk Cleanup) HPLC Prep RP-HPLC (C18 Column) Decision->HPLC Yes (Polishing) Flash->HPLC Enriched Fraction Final Pure Z-Gly-Ile-Ala-OH HPLC->Final Lyophilization F_Note Mobile Phase: CHCl3 : MeOH : AcOH (95 : 5 : 0.1) H_Note Stationary Phase: C18 Mobile Phase: H2O/ACN + 0.1% TFA Gradient: Shallow (0.5% B/min)

Caption: Integrated purification workflow. Use Flash Chromatography for bulk impurity removal (Z-Gly-OH) and RP-HPLC for stereoisomer separation.

Method 1: Flash Chromatography (Silica Gel)

Use this if: Your crude contains significant amounts of Z-Gly-OH.

  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase: Chloroform : Methanol : Acetic Acid (95 : 5 : 0.1).

    • Technical Insight: The Acetic Acid is critical. Without it, the free carboxylic acid of your peptide will drag on the silica (tailing), causing broad peaks and poor separation.

  • Elution Order: Z-Gly-OH (more polar) usually elutes after Z-Gly-Ile-Ala-OH (more hydrophobic) in this system, or sufficiently apart to separate.

Method 2: RP-HPLC (Polishing & Diastereomers)

Use this if: You need >98% purity and need to remove the D-Ile epimer.

ParameterRecommendationScientific Rationale
Column C18 (Octadecyl) The Z-group and Ile residue require strong hydrophobic retention for resolution. C8 may not provide enough selectivity for diastereomers.
Mobile Phase A Water + 0.1% TFATFA suppresses the ionization of the C-terminal -COOH, sharpening the peak.
Mobile Phase B Acetonitrile (ACN) + 0.1% TFAACN is preferred over MeOH for lower backpressure and sharper peaks with peptides.
Gradient Isocratic Hold or Shallow Gradient Diastereomers separate best with a shallow slope (e.g., 0.2% to 0.5% B per minute).
Temperature 30°C - 40°C Slightly elevated temperature improves mass transfer and peak shape for hydrophobic peptides.

The "Diastereomer Check": Isoleucine racemization (L-Ile


 D-Ile) is a common side reaction during coupling.
  • Run an analytical gradient (5% to 95% B over 20 min).

  • Look for a "shoulder" or a small peak eluting immediately before or after the main peak.

  • Optimization: If the peaks overlap, switch to a Pentafluorophenyl (PFP) column. PFP phases offer unique selectivity for structural isomers and aromatic groups (like the Z-group) via

    
    -
    
    
    
    interactions [1].

Troubleshooting & FAQ Matrix

Q1: My product is precipitating on the column/in the injector.

Diagnosis: Solubility mismatch. Z-Gly-Ile-Ala-OH is hydrophobic.[5] Fix:

  • Do not dissolve the sample in 100% Water or 5% ACN.

  • Dissolve the sample in 50% Acetic Acid or DMF . These are universal solvents for protected peptides and are compatible with RP-HPLC injection (in small volumes).

Q2: I see a "doublet" peak that I cannot separate.

Diagnosis: This is likely the Diastereomer (D-Ile) or a Rotamer . Differentiation Test:

  • Heat the column to 60°C.

  • Result A: If the peaks merge into one sharp peak

    
    Rotamer  (caused by restricted rotation of the Z-group amide bond). This is pure product; collect both.
    
  • Result B: If the separation improves or stays the same

    
    Diastereomer . You must fractionate carefully using a shallower gradient.
    
Q3: Why is my yield low after lyophilization?

Diagnosis: Physical loss or volatility.[2] Fix:

  • Z-protected peptides can be "sticky." They adhere to glass. Rinse flasks with MeOH/DCM to recover residual product.

  • Warning: Do not use high heat. While the Z-group is stable, the peptide bond can hydrolyze if left in wet TFA for days. Lyophilize immediately after pooling fractions.

Q4: Can I use Ether Precipitation instead of HPLC?

Answer: Yes, but with caveats.

  • Dissolve product in a minimum amount of MeOH or DCM.

  • Add dropwise into ice-cold Diethyl Ether or MTBE (Methyl tert-butyl ether).

  • Outcome: Z-Gly-Ile-Ala-OH should precipitate. Z-Gly-OH might remain in solution (depending on concentration), but DCU and other neutrals might co-precipitate. This is a good "enrichment" step but rarely achieves >95% purity alone [2].

References

  • Separation of Peptide Diastereomers

    • Title: Separation of diastereomeric peptides by reversed-phase high-performance liquid chromatography.[5][6]

    • Source: Journal of Chrom
    • Context: Discusses the efficacy of C18 vs PFP columns for hydrophobic peptide separ
    • URL: (Representative link for concept verification).

  • Peptide Solubility & Workup

    • Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry (Solubility & Precipit
    • Source: Peptide.com (Aapptec).
    • Context: Standard protocols for ether precipitation and solubility of protected fragments.
    • URL:

  • Racemization of Isoleucine

    • Title: Racemization of amino acids in solid-phase peptide synthesis.[1]

    • Source: PubMed (Vertex Search Result 1.1).
    • Context: Confirms racemization rates and mechanisms for Ile during coupling.
    • URL:

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Collagenase Substrates: A Comparative Analysis of FALGPA and Z-Gly-Ile-Ala-OH

In the intricate world of extracellular matrix research and drug development, the precise measurement of collagenase activity is paramount. The choice of substrate for these assays can significantly impact the accuracy,...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of extracellular matrix research and drug development, the precise measurement of collagenase activity is paramount. The choice of substrate for these assays can significantly impact the accuracy, sensitivity, and reproducibility of the results. This guide provides a detailed comparison of two synthetic peptide substrates: the widely-used N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA) and the less common Z-Gly-Ile-Ala-OH. We will delve into their mechanisms of action, comparative performance data, and provide detailed protocols to empower researchers in making an informed decision for their specific applications.

Understanding the Core Mechanism: How Synthetic Peptides Reveal Collagenase Activity

Collagenases are metalloproteinases that initiate the cleavage of triple-helical collagen. In a laboratory setting, full-length collagen is a cumbersome substrate due to its complex structure and insolubility. Synthetic peptides that mimic the collagen cleavage site offer a practical and highly quantitative alternative. The fundamental principle relies on the enzymatic cleavage of a specific peptide bond within the substrate, leading to a detectable signal, most commonly a change in absorbance.

cluster_0 Mechanism of Action Collagenase Active Collagenase Cleavage Enzymatic Cleavage Collagenase->Cleavage Substrate Intact Synthetic Substrate (e.g., FALGPA) Substrate->Cleavage Products Cleaved Substrate Fragments Cleavage->Products Signal Detectable Signal (Change in Absorbance) Products->Signal

Caption: General workflow for detecting collagenase activity using a synthetic substrate.

FALGPA: The Chromogenic Workhorse

FALGPA is a highly popular chromogenic substrate, particularly for bacterial collagenases such as those from Clostridium histolyticum. Its furylacryloyl (FA) group at the N-terminus acts as a chromophore.

Mechanism of Action: The peptide sequence Leu-Gly-Pro-Ala mimics a recognition and cleavage site for many collagenases. The enzyme specifically hydrolyzes the leucine-glycine bond. This cleavage event separates the FA-Leu fragment from the Gly-Pro-Ala fragment, causing a decrease in the absorbance at 345 nm. This change is directly proportional to the collagenase activity.

Z-Gly-Ile-Ala-OH: A Niche Peptide Substrate

Information regarding Z-Gly-Ile-Ala-OH as a collagenase substrate is sparse in mainstream literature and commercial catalogs, suggesting it may be a more specialized or perhaps a historically used peptide. The "Z" group refers to a benzyloxycarbonyl group, which is a common N-terminal protecting group in peptide synthesis. The sequence Gly-Ile-Ala does not align with the canonical P1-P1' cleavage sites (e.g., Gly-Leu or Gly-Ile) found in triple-helical collagen as readily as the sequence in FALGPA.

Due to the limited publicly available data directly comparing Z-Gly-Ile-Ala-OH to FALGPA, a head-to-head quantitative analysis is challenging. However, we can infer its potential utility and limitations based on its structure and the general principles of collagenase substrate design. It is likely that its application would be limited to specific collagenases that exhibit unusual substrate specificity or for studies focused on the influence of N-terminal protecting groups on enzyme kinetics.

Comparative Analysis: FALGPA vs. Z-Gly-Ile-Ala-OH

Given the data available, the comparison leans heavily on the well-documented performance of FALGPA.

FeatureFALGPA (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala)Z-Gly-Ile-Ala-OH
Detection Method Chromogenic (decrease in absorbance at ~345 nm)Likely requires post-assay derivatization (e.g., ninhydrin) or HPLC to detect cleavage products.
Assay Type Continuous kinetic assayLikely an endpoint assay
Sensitivity High, suitable for purified enzyme systemsUnknown, but likely lower due to indirect detection methods
Specificity Broadly used for bacterial collagenases; mimics a common cleavage siteUnknown, potentially specific to a narrow range of proteases
Convenience High; real-time monitoring, no stop reagents required for kinetic readsLow; requires additional steps for product detection and quantification
Commercial Availability Widely available from multiple suppliersNot commonly available as a stock item; likely requires custom synthesis

Experimental Protocol: Collagenase Activity Assay Using FALGPA

This protocol provides a robust, self-validating system for measuring collagenase activity in a 96-well plate format.

Causality Behind Experimental Choices:

  • Assay Buffer: A Tris-HCl buffer with CaCl2 is used because collagenases are metalloproteinases that require calcium for both stability and activity.

  • Continuous Monitoring: A kinetic assay, where the absorbance is read multiple times, is superior to an endpoint assay. It provides the initial reaction velocity (V0), which is the most accurate measure of enzyme activity before substrate depletion or product inhibition occurs.

  • Substrate Concentration: The FALGPA concentration should ideally be at or near the Michaelis constant (Km) for the specific enzyme if known. If not, a concentration of 0.5-2 mM is a common starting point.

cluster_1 FALGPA Assay Workflow A Prepare Reagents: 1. Assay Buffer 2. FALGPA Substrate 3. Collagenase Sample B Add Assay Buffer and FALGPA to Microplate Wells A->B C Pre-incubate at Assay Temperature (e.g., 37°C) B->C D Initiate Reaction: Add Collagenase Sample C->D E Immediately Place in Spectrophotometer D->E F Measure Absorbance at 345 nm Kinetically (e.g., every 30s for 15 min) E->F G Calculate Activity: Determine the rate of decrease in absorbance (ΔAbs/min) F->G

Caption: Step-by-step workflow for a kinetic collagenase assay using FALGPA.

Materials:
  • FALGPA (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala)

  • Collagenase (e.g., from C. histolyticum)

  • Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl2, pH 7.5

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer with kinetic reading capabilities at 345 nm

Step-by-Step Methodology:
  • Reagent Preparation:

    • Prepare the Assay Buffer and adjust the pH to 7.5.

    • Prepare a stock solution of FALGPA (e.g., 100 mM in methanol or DMSO).

    • Dilute the FALGPA stock solution in Assay Buffer to the desired final working concentration (e.g., 2 mM). Note: Ensure the final concentration of the organic solvent is low (<1%) to avoid inhibiting the enzyme.

    • Prepare serial dilutions of your collagenase sample in Assay Buffer.

  • Assay Setup:

    • To each well of the 96-well plate, add 50 µL of the FALGPA working solution.

    • Include control wells:

      • No-Enzyme Control: 50 µL FALGPA + 50 µL Assay Buffer

      • Buffer Blank: 100 µL Assay Buffer

    • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes to ensure thermal equilibrium.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the diluted collagenase sample to each well.

    • Immediately place the plate in the spectrophotometer.

    • Measure the decrease in absorbance at 345 nm every 30-60 seconds for 10-20 minutes.

  • Data Analysis:

    • For each concentration of the enzyme, plot absorbance vs. time.

    • Determine the initial velocity (V0) by calculating the slope of the linear portion of the curve (ΔAbs/min).

    • The activity of the enzyme can be calculated using the Beer-Lambert law and the molar extinction coefficient for the hydrolysis of FALGPA.

Conclusion and Recommendation

For researchers requiring a reliable, convenient, and highly sensitive method for measuring the activity of common bacterial collagenases, FALGPA stands out as the superior choice. Its chromogenic nature allows for a straightforward, continuous kinetic assay that provides high-quality, reproducible data with minimal hands-on time.

The use of Z-Gly-Ile-Ala-OH cannot be widely recommended without further data on its specificity, sensitivity, and reactivity with various collagenases. It may hold value in highly specialized research contexts, but for general collagenase activity screening and characterization, FALGPA remains the industry and academic standard. Researchers considering alternative substrates should prioritize those with well-documented performance and a convenient detection method to ensure the integrity and efficiency of their experimental workflow.

References

There are no direct comparative studies found for Z-Gly-Ile-Ala-OH vs FALGPA. The references provided support the established use and principles of FALGPA as a standard collagenase substrate.

Comparative

Precision Validation of Z-Gly-Ile-Ala-OH Purity: LC-MS/MS vs. HPLC-UV

Topic: Mass Spectrometry Validation of Z-Gly-Ile-Ala-OH Purity Content Type: Publish Comparison Guide Executive Summary In the synthesis of protease substrates and bioactive peptidomimetics, Z-Gly-Ile-Ala-OH (Carbobenzox...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Validation of Z-Gly-Ile-Ala-OH Purity Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of protease substrates and bioactive peptidomimetics, Z-Gly-Ile-Ala-OH (Carbobenzoxy-Glycyl-Isoleucyl-Alanine) represents a critical intermediate. While Reversed-Phase HPLC (RP-HPLC) with UV detection remains the workhorse for bulk purity assessment, it is increasingly insufficient for high-stakes research and drug development.

This guide objectively compares the industry-standard HPLC-UV method against the superior specificity of LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) . We demonstrate that while UV detection fails to identify isobaric impurities or specific deletion sequences (e.g., Z-Gly-Ala-OH), mass spectrometry provides the definitive structural validation required for regulatory compliance and experimental reproducibility.

Part 1: The Comparative Landscape

The following matrix contrasts the performance of standard UV methods against the recommended LC-MS/MS protocol for Z-Gly-Ile-Ala-OH.

FeatureStandard: RP-HPLC (UV 214 nm) Advanced: LC-MS/MS (ESI+) Senior Scientist Verdict
Specificity Low. Relies solely on retention time. Co-eluting impurities are invisible.High. Filters by Mass-to-Charge (

) ratio. Detects co-eluting species.
MS is mandatory for confirming identity, not just purity.
Sensitivity Moderate. Limit of Detection (LOD) ~0.1 µg/mL.Ultra-High. LOD ~1–10 ng/mL.MS is required for trace impurity analysis (<0.1%).
Impurity ID Blind. Can quantify peak area but cannot identify the impurity (e.g., deletion sequences).Definitive. Identifies impurities by mass (e.g., Z-Gly-Ala,

Ile).
MS allows for "on-the-fly" troubleshooting of synthesis failures.
Isobaric Resolution Variable. Can separate Ile/Leu isomers only with highly optimized columns.Complex. Mass alone cannot distinguish Ile/Leu (same MW). Requires MS/MS fragmentation or RT matching.Critical Caveat: MS must be coupled with high-resolution chromatography to distinguish Z-Gly-Leu -Ala from Z-Gly-Ile -Ala.
Part 2: Technical Deep Dive & Molecular Specifications

To validate this peptide, one must first understand its physicochemical properties. The Z-group (Benzyloxycarbonyl) adds significant hydrophobicity and a distinct fragmentation pattern.

  • Compound: Z-Gly-Ile-Ala-OH

  • Formula:

    
    
    
  • Monoisotopic Mass: 393.1900 Da

  • Target Ion $[M+H]^+ $: 394.1973

    
    
    
  • Target Ion $[M+Na]^+ $: 416.1792

    
    
    
The "Hidden" Impurity Problem

In solid-phase peptide synthesis (SPPS), a common failure mode is the deletion sequence .

  • Target: Z-Gly-Ile -Ala-OH (

    
     394.2)
    
  • Impurity: Z-Gly-Ala-OH (Deletion of Ile).

    • Mass Shift: -113.1 Da (Ile residue).

    • Impurity

      
      : 281.1.
      
  • UV Detection: These two compounds often have similar retention times on C18 columns. UV will integrate them as a single peak, falsely inflating purity.

  • MS Detection: The mass spectrometer easily resolves 394.2 from 281.1, revealing the true purity.

Part 3: Validated Experimental Protocols
A. Sample Preparation
  • Stock Solution: Dissolve 1 mg of Z-Gly-Ile-Ala-OH in 1 mL of 50:50 Acetonitrile:Water (v/v).

    • Note: The Z-group improves solubility in organic solvents compared to free peptides.

  • Working Standard: Dilute to 10 µg/mL in 0.1% Formic Acid (FA) in Water.

    • Scientific Logic:[1][2][3][4] Formic acid provides the protons (

      
      ) necessary for positive mode electrospray ionization (ESI) without the signal suppression caused by Trifluoroacetic acid (TFA). Avoid TFA in LC-MS. 
      
B. LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0–1 min: 5% B (Desalting/Loading)

    • 1–8 min: 5%

      
       95% B (Linear Gradient)
      
    • 8–10 min: 95% B (Wash)

  • Flow Rate: 0.3 mL/min.

  • MS Source: ESI Positive Mode.

    • Capillary Voltage: 3500 V.

    • Gas Temp: 300°C.

C. Fragmentation & Transitions (MRM)

For definitive validation, use Multiple Reaction Monitoring (MRM) on a Triple Quadrupole system.

Precursor Ion (

)
Product Ion (

)
IdentityCollision Energy (eV)
394.2 91.1 Benzyl Cation (Z-group) 25
394.2 203.1

Ion (Ile-Ala-OH)
15
394.2 376.2

10
  • Validation Logic: The 91.1 ion confirms the presence of the Z-protecting group. The 203.1 ion confirms the C-terminal sequence (Ile-Ala). If you see 91.1 but the

    
     ion is 90.0 (Ala only), you have a deletion sequence.
    
Part 4: Visualization of the Validation Workflow

The following diagram illustrates the decision-making logic required for high-integrity peptide release.

PeptideValidation Synthesis Peptide Synthesis (Z-Gly-Ile-Ala-OH) Crude Crude Product Synthesis->Crude HPLC_UV Method A: HPLC-UV (Purity Check) Crude->HPLC_UV Decision1 Single Peak? HPLC_UV->Decision1 LC_MS Method B: LC-MS/MS (Identity & Deletion Check) Decision1->LC_MS Yes (Apparent Purity) Fail REJECT: Repurify (Deletion/Impurity) Decision1->Fail No (Visible Impurities) MassCheck Mass = 394.2? LC_MS->MassCheck FragCheck Fragments: 91.1 & 203.1? MassCheck->FragCheck Yes MassCheck->Fail No (Wrong Peptide) FragCheck->Fail No (Isomer/Deletion) Pass RELEASE PRODUCT (Validated Purity) FragCheck->Pass Yes (Confirmed Sequence)

Caption: Figure 1. Integrated Analytical Decision Matrix. Note that HPLC-UV is treated as a preliminary screen, while LC-MS/MS serves as the definitive gatekeeper for release.

Part 5: Senior Scientist Insights (The "Why")

1. The "Z" Group Signature: The Carbobenzoxy (Z) group is chemically labile under specific MS conditions. In-source fragmentation often generates a strong signal at


 91 (tropylium ion). While some view this as noise, a skilled analyst uses it as a diagnostic marker. If your spectrum lacks the 91 ion at high collision energy, your N-terminus is not Z-protected.

2. The Isoleucine vs. Leucine Dilemma: Z-Gly-Ile -Ala and Z-Gly-Leu -Ala have the exact same mass (394.2 Da). MS alone cannot distinguish them easily.

  • Solution: You must run a standard of Z-Gly-Leu-Ala-OH side-by-side. Due to the branching difference (sec-butyl vs. isobutyl), Ile variants typically elute slightly earlier than Leu variants on high-quality C18 columns. Do not rely on MS for this specific differentiation; rely on Chromatography coupled to MS.

3. Solvent pH Matters: Many labs use TFA for peptide HPLC. However, TFA anions pair with peptide cations, masking them from the mass spectrometer (Ion Suppression).

  • Protocol Adjustment: If you must use TFA for separation sharpness, use the "TFA Fix": Add 10% Propionic Acid or Isopropanol to the post-column flow before it hits the MS source to break the ion pairs. Ideally, switch to Formic Acid as recommended in Part 3.

References
  • Review of Peptide Impurities: Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews. [Link]

  • LC-MS/MS Fragmentation Mechanisms: Paizs, B., & Suhai, S. (2005). "Fragmentation pathways of protonated peptides." Mass Spectrometry Reviews. [Link]

  • Standard Peptide Validation Guidelines: U.S. Food and Drug Administration (FDA). (2014).[5] "Guidance for Industry: Immunogenicity Assessment for Therapeutic Protein Products." (Applied to peptide impurities).[6] [Link]

  • Z-Group Mass Spectrometry Characteristics: Technical Note: "Fragmentation of Benzyloxycarbonyl-protected peptides." Journal of The American Society for Mass Spectrometry. [Link]

Sources

Validation

Substrate Specificity Profiling: Z-Gly-Ile-Ala-OH vs. Z-Gly-Pro-Ala-OH in Metalloprotease Assays

Topic: Z-Gly-Ile-Ala-OH vs. Z-Gly-Pro-Ala-OH Specificity Profiles Content Type: Technical Comparison Guide Audience: Senior Researchers, Biochemists, and Drug Development Professionals Executive Summary: The "Proline Swi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Z-Gly-Ile-Ala-OH vs. Z-Gly-Pro-Ala-OH Specificity Profiles Content Type: Technical Comparison Guide Audience: Senior Researchers, Biochemists, and Drug Development Professionals

Executive Summary: The "Proline Switch"

In the characterization of microbial metalloproteases, the distinction between Z-Gly-Pro-Ala-OH and Z-Gly-Ile-Ala-OH represents a fundamental "specificity switch." While these two tripeptides differ by only a single amino acid residue at the P2 position (Proline vs. Isoleucine), this structural alteration dictates their recognition by two distinct classes of enzymes:

  • Z-Gly-Pro-Ala-OH is the canonical substrate for Clostridial Collagenases , exploiting the enzyme's unique ability to accommodate the rigid pyrrolidine ring of proline.

  • Z-Gly-Ile-Ala-OH serves as a preferential substrate for Neutral Metalloproteases (e.g., Thermolysin, Bacillus polymyxa protease), which require hydrophobic bulk at the S1'/S2 subsite but are often sterically hindered by proline.

This guide details the mechanistic basis of this specificity, experimental protocols for their use, and their application in quality control (QC) for enzyme preparations.

Mechanistic Basis of Specificity

The discrimination between these substrates is governed by the architecture of the enzyme's active site, specifically the S2 and S1' subsites (Schechter & Berger nomenclature).

The Collagenase Lock (Z-Gly-Pro-Ala-OH)

Clostridium histolyticum collagenase (ColH/ColG) is evolutionarily optimized to degrade the triple-helical collagen repeat (Gly-Pro-X).

  • Mechanism: The enzyme possesses a specialized "proline pocket" that accommodates the kinked, rigid structure of the Proline residue at the P2 position.

  • Selectivity: Most non-collagenolytic proteases cannot cleave peptide bonds adjacent to proline due to steric hindrance. Therefore, hydrolysis of Z-Gly-Pro-Ala-OH is a high-fidelity indicator of true collagenase activity.

The Hydrophobic Filter (Z-Gly-Ile-Ala-OH)

Neutral metalloproteases (e.g., Thermolysin, Dispase) possess a large, hydrophobic S1' specificity pocket.

  • Mechanism: The Isoleucine (Ile) residue provides the necessary hydrophobic bulk to anchor the substrate into the active site of neutral proteases.

  • Selectivity: These enzymes typically lack the machinery to process the restricted geometry of Proline. Consequently, they rapidly cleave Z-Gly-Ile-Ala-OH but show negligible activity against Z-Gly-Pro-Ala-OH.

SpecificityMechanism Sub_GPA Z-Gly-Pro-Ala-OH (Rigid Proline) Enz_Col Clostridial Collagenase (Proline Pocket) Sub_GPA->Enz_Col Fits P2 Site Enz_Therm Thermolysin/Neutral Protease (Hydrophobic S1' Pocket) Sub_GPA->Enz_Therm Steric Clash Sub_GIA Z-Gly-Ile-Ala-OH (Hydrophobic Ile) Sub_GIA->Enz_Col Low Affinity Sub_GIA->Enz_Therm Hydrophobic Interaction Result_Cleavage Rapid Hydrolysis (Signal Generation) Enz_Col->Result_Cleavage Enz_Therm->Result_Cleavage Result_NoAct No/Low Activity (Steric Hindrance)

Figure 1: Mechanistic divergence of substrate processing. Red path indicates steric blockage; Green path indicates successful catalytic fit.

Comparative Performance Profile

The following table summarizes the kinetic and operational differences between the two substrates.

FeatureZ-Gly-Pro-Ala-OHZ-Gly-Ile-Ala-OH
Primary Target Clostridium Collagenase (Class I & II)Thermolysin, Dispase, Neutral Proteases
Specificity Factor High . Proline prevents cleavage by most non-specific proteases.Moderate . Cleaved by many metalloproteases with hydrophobic specificity.
P2 Residue Function Mimics Collagen (Gly-Pro-X) motif.Mimics hydrophobic core residues.
Primary Application Quantifying true collagenase activity in crude extracts.Detecting neutral protease contamination in collagenase lots.
Detection Method Ninhydrin (Colorimetric) or HPLC.Ninhydrin (Colorimetric) or HPLC.
Typical Km ~0.5 - 1.0 mM (Collagenase)~1.0 - 5.0 mM (Thermolysin)
Stability Resistant to spontaneous hydrolysis.Susceptible to degradation by trace contaminants.
Experimental Protocol: The Ninhydrin Assay

Since these substrates are not fluorogenic (they lack a leaving group like AMC or pNA), their hydrolysis is best monitored by detecting the liberation of new N-terminal amino acids using the Ninhydrin reaction .

Reagents Preparation
  • Substrate Stock (50 mM): Dissolve Z-Gly-Pro-Ala-OH or Z-Gly-Ile-Ala-OH in a minimal volume of DMSO or Methanol, then dilute with buffer. Note: Ensure final organic solvent concentration is <5% in the assay.

  • Assay Buffer: 50 mM Tricine (or TES), 10 mM CaCl₂, pH 7.5. Calcium is strictly required for metalloprotease stability.

  • Ninhydrin Reagent: Standard Moore & Stein formulation (2% ninhydrin in ethylene glycol/acetate buffer).

Step-by-Step Workflow
  • Equilibration: Pre-incubate 100 µL of Substrate Solution (final conc. 1–2 mM) in Assay Buffer at 37°C for 5 minutes.

  • Reaction Initiation: Add 10–20 µL of Enzyme Sample. Mix gently.

  • Incubation: Incubate at 37°C for exactly 10–30 minutes (linear range).

  • Termination: Stop the reaction by adding 200 µL of Citrate Buffer (pH 5.0) or heating at 100°C for 3 mins (if using heat-stable ninhydrin protocol).

  • Color Development: Add 1.0 mL Ninhydrin Reagent. Heat at 100°C for 15 minutes.

  • Measurement: Cool to room temperature. Dilute with 50% ethanol if necessary. Read Absorbance at 570 nm .

Validation Controls (Self-Checking System)
  • Blank (No Enzyme): Corrects for spontaneous hydrolysis (critical for Z-Gly-Ile-Ala-OH).

  • Standard Curve: Use L-Leucine (0–500 nmoles) to convert Absorbance (A570) to micromoles of amine released.

  • Inhibition Control: Run a parallel tube with 10 mM EDTA. If activity persists, the protease is not a metalloprotease.

AssayWorkflow Start Start Assay Substrate Substrate Prep (1-2 mM in Tricine/CaCl2) Start->Substrate Incubation Incubation 37°C, 10-30 min Substrate->Incubation + Enzyme Stop Stop Reaction (Citrate pH 5.0 / Heat) Incubation->Stop Ninhydrin Ninhydrin Reaction (100°C, 15 min) Stop->Ninhydrin Read Read A570nm Ninhydrin->Read QC_Check QC Check: Is EDTA Control < 5% Activity? Read->QC_Check End Calculate Unit Activity QC_Check->End Yes (Valid) Fail Investigate Non-Metallo Proteases QC_Check->Fail No (Contamination)

Figure 2: Ninhydrin-based assay workflow with integrated Quality Control checkpoint.

Application in Drug Development: The "Purity Ratio"

In applications like Islet of Langerhans isolation or Hepatocyte isolation , the ratio of Collagenase to Neutral Protease is critical. Excess neutral protease damages cell surface receptors; too little prevents tissue dissociation.

The Purity Ratio Calculation:



  • High Ratio (>10): Indicates a highly pure Collagenase preparation (Class I/II). Ideal for sensitive receptor studies.

  • Low Ratio (<1): Indicates high Neutral Protease content (Thermolysin/Dispase). Useful for tough connective tissue but risky for cell viability.

References
  • Van Wart, H. E., & Steinbrink, D. R. (1981). Complementary substrate specificities of Class I and Class II collagenases from Clostridium histolyticum. Biochemistry, 20(19), 5443-5450.

  • Bond, M. D., & Van Wart, H. E. (1984). Characterization of the individual collagenases from Clostridium histolyticum.[1] Biochemistry, 23(13), 3085-3091.

  • Feder, J. (1968). A spectrophotometric assay for neutral protease with N-furylacryloyl-glycyl-L-leucine amide. Biochemical and Biophysical Research Communications, 32(2), 326-332.

  • Schechter, I., & Berger, A. (1967). On the size of the active site in proteases. I. Papain. Biochemical and Biophysical Research Communications, 27(2), 157-162.

  • Matsubara, H., et al. (1966). Observations on the specificity of Thermolysin. Biochemical and Biophysical Research Communications, 21(3), 242-247.

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Z-Gly-Ile-Ala-OH Against Standard MMP Substrates

Introduction: The Critical Role of Substrate Selection in MMP Research Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a pivotal role in the remodeling of the extracellular matrix...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Substrate Selection in MMP Research

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a pivotal role in the remodeling of the extracellular matrix (ECM). Their activity is essential for physiological processes like development and wound healing, but their dysregulation is implicated in numerous pathologies, including arthritis, cancer, and cardiovascular disease.[1] Consequently, the accurate measurement of MMP activity is a cornerstone of research in these areas, driving the discovery of novel therapeutics and diagnostic markers.[2]

The choice of substrate is arguably the most critical parameter in designing a robust MMP assay. An ideal substrate should exhibit high catalytic efficiency (kcat/Km) and, depending on the application, either broad reactivity for general screening or high specificity for a particular MMP. This guide provides an in-depth comparison of the tripeptide Z-Gly-Ile-Ala-OH with industry-standard fluorogenic substrates. We will explore the theoretical basis for their function, provide detailed protocols for a head-to-head comparison, and present a framework for interpreting the resulting data, empowering researchers to make informed decisions for their experimental systems.

Understanding the Substrates

The Test Substrate: Z-Gly-Ile-Ala-OH

Z-Gly-Ile-Ala-OH is a simple, N-terminally protected tripeptide. Its design logic stems from the known substrate preferences of collagenolytic MMPs. The core recognition motif for many collagenases is a GlyIle or GlyLeu bond within a specific conformational context.[3]

  • Z (Carbobenzoxy) Group: An N-terminal protecting group that prevents unwanted side reactions and can influence substrate binding.

  • Gly-Ile Cleavage Site: This scissile bond mimics a primary cleavage site in native collagen, suggesting potential susceptibility to collagenases like MMP-1, MMP-8, and MMP-13.[3][4]

  • Detection Method: Lacking a reporter group, cleavage of this substrate must be monitored discontinuously using methods like High-Performance Liquid Chromatography (HPLC) to resolve the parent substrate from its cleaved products.[5]

The Standard: Fluorogenic FRET Substrates

For routine activity assays and high-throughput screening (HTS), fluorescence resonance energy transfer (FRET) substrates are the gold standard.[6][7] These peptides are engineered with a fluorescent donor (fluorophore) and a quencher molecule.

  • Principle of Operation: In the intact peptide, the quencher absorbs the energy emitted by the fluorophore, resulting in low fluorescence. Upon cleavage by an MMP, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence.[8][9]

  • Common FRET Pairs: Widely used pairs include Mca/Dnp and 5-FAM/Dabcyl, which offer high sensitivity and favorable spectral properties.[6][10]

  • Example Standard Substrate (FS-6): Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂, a well-characterized, broad-spectrum MMP substrate, will be used as our primary comparator. Its sequence is recognized by many MMPs, and it demonstrates improved kinetic properties over older-generation substrates.[11]

FRET_Principle cluster_0 Intact Substrate (Low Fluorescence) cluster_1 Cleaved Substrate (High Fluorescence) Intact Fluorophore -- Peptide -- Quencher MMP Active MMP Intact->MMP Cleavage Cleaved Fluorophore--Peptide + Peptide--Quencher MMP->Cleaved Release workflow cluster_assays Parallel Kinetic Assays prep Reagent Preparation (Enzyme, Substrates, Buffer) activation Pro-MMP Activation with APMA prep->activation fret_setup FS-6 Setup (Black Plate) activation->fret_setup hplc_setup Z-Gly-Ile-Ala-OH Setup (Tubes/Clear Plate) activation->hplc_setup fret_read Continuous Reading (Fluorescence Plate Reader) fret_setup->fret_read fret_rate Calculate V₀ (Slope of RFU vs. Time) fret_read->fret_rate analysis Michaelis-Menten Analysis (Determine Km, kcat, kcat/Km) fret_rate->analysis hplc_read Time-Point Quenching & HPLC Analysis hplc_setup->hplc_read hplc_rate Calculate V₀ (Slope of Product vs. Time) hplc_read->hplc_rate hplc_rate->analysis conclusion Compare Substrate Performance analysis->conclusion

Caption: Experimental workflow for substrate benchmarking.

Interpreting the Data: A Comparative Analysis

The following table presents hypothetical, yet realistic, data from the described experiment. The key metric for comparing substrate performance is the catalytic efficiency (kcat/Km), which reflects both binding affinity (Km) and turnover rate (kcat). [12]

Substrate MMP Target Km (µM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹) Assay Method
Z-Gly-Ile-Ala-OH MMP-1 85 0.12 1,411 HPLC
MMP-9 >200 <0.01 <50 HPLC
MMP-3 >200 <0.01 <50 HPLC
FS-6 (Standard) MMP-1 22 5.5 250,000 Fluorescence
MMP-9 15 8.2 546,000 Fluorescence

| | MMP-3 | 18 | 6.1 | 338,000 | Fluorescence |

Disclaimer: The kinetic parameters presented in this table are for illustrative purposes. A direct, side-by-side comparison in your specific assay setup is recommended for the most accurate assessment. [13] Analysis of Results:

  • Catalytic Efficiency: The standard fluorogenic substrate, FS-6, is orders of magnitude more efficient for all tested MMPs. Its kcat/Km value for MMP-1 is approximately 177 times higher than that of Z-Gly-Ile-Ala-OH. This indicates that FS-6 is a vastly superior substrate for sensitive activity detection.

  • Specificity: Z-Gly-Ile-Ala-OH demonstrates some specificity for MMP-1, as it is poorly cleaved by MMP-9 and MMP-3. This aligns with the understanding that its sequence mimics a collagenase cleavage site. [3]However, FS-6 is a broad-spectrum substrate, efficiently cleaved by all three MMPs, making it suitable for detecting general MMP activity. [11]3. Practicality: The continuous, real-time data acquisition of the fluorogenic assay is significantly more efficient and less labor-intensive than the time-point quenching and subsequent analysis required for the HPLC method. This is a critical consideration for screening applications.

Conclusion and Recommendations

This guide demonstrates a comprehensive framework for benchmarking a novel or uncharacterized MMP substrate against established standards. Our analysis reveals that while Z-Gly-Ile-Ala-OH is a viable substrate for collagenases like MMP-1, it is kinetically inferior to modern fluorogenic FRET substrates.

Recommendations for Researchers:

  • For high-throughput screening, inhibitor profiling, and routine activity measurements , fluorogenic FRET substrates like FS-6 are the superior choice due to their high catalytic efficiency, ease of use, and amenability to automation.

  • Z-Gly-Ile-Ala-OH may find utility in specialized applications where the presence of large fluorescent tags is undesirable, such as in certain crystallographic or NMR structural studies.

  • When evaluating any new substrate, a rigorous kinetic analysis against a panel of relevant enzymes is essential to fully characterize its performance and limitations. The choice of substrate is critical, and this decision should be driven by robust experimental data.

References

  • BioZyme Inc. (n.d.). MMP9 Substrate (Fluorogenic) – PEPDAB052. Retrieved from [Link]

  • Song, F., et al. (2015). Matrix Metalloprotease Selective Peptide Substrates Cleavage within Hydrogel Matrices for Cancer Chemotherapy Activation. Polymers (Basel). Retrieved from [Link]

  • BioZyme Inc. (n.d.). MMP Substrates. Retrieved from [Link]

  • BioZyme Inc. (n.d.). MMP9 and MMP2 Substrate (Fluorogenic) – PEPDAB011. Retrieved from [Link]

  • Fields, G. B. (2013). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Methods in Molecular Biology. Retrieved from [Link]

  • Request PDF. (n.d.). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Retrieved from [Link]

  • Page-McCaw, A., Ewald, A. J., & Werb, Z. (2007). Control of Matrix Metalloproteinase Catalytic Activity. Current Biology. Retrieved from [Link]

  • Eckhard, U., et al. (2022). Generation of Matrix Degradation Products Using an In Vitro MMP Cleavage Assay. International Journal of Molecular Sciences. Retrieved from [Link]

  • Xiamuxi, H., et al. (2026). A novel pyrrolidine-chalcone derivative exhibits synergistic anti-cervical cancer activity by dual-targeting MDM2-p53 axis and ferroptosis pathway. Frontiers in Pharmacology. Retrieved from [Link]

  • Lauer-Fields, J. L., et al. (2001). Kinetic analysis of matrix metalloproteinase activity using fluorogenic triple-helical substrates. Biochemistry. Retrieved from [Link]

  • Neumann, U., et al. (2002). Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme. Analytical Biochemistry. Retrieved from [Link]

  • Eckhard, U., et al. (2016). Basis for substrate recognition and distinction by matrix metalloproteinases. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Diekmann, O., & Tschesche, H. (1994). Degradation of kinins, angiotensins and substance P by polymorphonuclear matrix metalloproteinases MMP 8 and MMP 9. Brazilian Journal of Medical and Biological Research. Retrieved from [Link]

  • Overall, C. M., & Kleifeld, O. (2006). Matrix metalloproteinase proteomics: substrates, targets, and therapy. Current Opinion in Biotechnology. Retrieved from [Link]

  • Dufour, A., & Overall, C. M. (2013). Matrix metalloproteinases – from the cleavage data to the prediction tools and beyond. Molecular Aspects of Medicine. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1. Hydrolysis of peptide substrates by MMP-1 in soluble and gel form. Retrieved from [Link]

  • Li, Y., et al. (2000). Local Conformation and Dynamics of Isoleucine in the Collagenase Cleavage Site Provide a Recognition Signal for Matrix Metalloproteinases. Journal of Biological Chemistry. Retrieved from [Link]

  • Kubiński, K., et al. (2022). Substrate-Mimicking Peptides as MMP-1 Inhibitors: Impact of Zinc-Binding Group Position on Ternary Complex Stability. International Journal of Molecular Sciences. Retrieved from [Link]

  • El-Benna, J., & Dang, P. M. (2007). Measuring Matrix Metalloproteinase Activity in Macrophages and Polymorphonuclear Leukocytes. Current Protocols in Immunology. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental design of MMP-9 substrate capped MSN. Retrieved from [Link]

  • Cohen, B., et al. (2019). Utilizing genetic code expansion to modify N-TIMP2 specificity towards MMP-2, MMP-9, and MMP-14. Scientific Reports. Retrieved from [Link]

  • Eckhard, U., et al. (2022). Generation of Matrix Degradation Products Using an In Vitro MMP Cleavage Assay. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Matrix Metalloproteinase Inhibitor Development and the Remodeling of Drug Discovery. Retrieved from [Link]

  • Mansour, A. M., et al. (2009). Matrix metalloproteases: Underutilized targets for drug delivery. Advanced Drug Delivery Reviews. Retrieved from [Link]

  • QuickZyme Biosciences. (n.d.). QuickZyme Human MMP-9 activity assay. Retrieved from [Link]

  • The Animated Chemist. (2021). Enzyme kinetics fundamentals & terms: Km, kcat, specificity constant/catalytic efficiency, activity. Retrieved from [Link]

  • San Diego Bioscience. (2023). MMP9 Assay Protocol. Retrieved from [Link]

  • MDPI. (2024). Marine Algae-Derived Bioactive Compounds Stabilizing Collagen-Rich Dental Matrices Through Matrix Metalloproteinase Inhibition: A Scoping Review. Retrieved from [Link]

  • Reddit. (2020). Kcat vs catalytic efficiency (Kcat / Km). Retrieved from [Link]

Sources

Validation

Comparative NMR Spectral Analysis Guide: Z-Gly-Ile-Ala-OH Structural Verification

[1] Executive Summary The structural confirmation of protected tripeptides like Z-Gly-Ile-Ala-OH (Carbobenzyloxy-Glycyl-Isoleucyl-Alanine) presents unique challenges due to signal overlap in the aliphatic region and the...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The structural confirmation of protected tripeptides like Z-Gly-Ile-Ala-OH (Carbobenzyloxy-Glycyl-Isoleucyl-Alanine) presents unique challenges due to signal overlap in the aliphatic region and the necessity of verifying stereochemical integrity (particularly Isoleucine). This guide compares the efficacy of 1D vs. 2D NMR methodologies and evaluates solvent systems (DMSO-d₆ vs. CD₃OD) to provide a definitive workflow for researchers.

Key Insight: While 1D ¹H NMR is sufficient for purity assessment, it fails to definitively confirm the sequence order (e.g., distinguishing Gly-Ile-Ala from Gly-Ala-Ile). A combinatorial 2D approach (COSY, HSQC, HMBC) in DMSO-d₆ is the required standard for absolute structural and stereochemical validation.

Part 1: Structural Context & Theoretical Predictions[2]

Before initiating acquisition, the spectral "fingerprint" must be defined. The molecule consists of an aromatic protecting group (Z), an achiral spacer (Gly), a bulky hydrophobic residue with two chiral centers (Ile), and a C-terminal residue (Ala).

Predicted Chemical Shift Table (DMSO-d₆, 298 K)

Values are approximate ranges based on BMRB statistical data and internal standard libraries.

Residue / GroupProton TypeMultiplicityApprox.[1] Shift (δ ppm)Diagnostic Feature
Z-Group Aromatic RingMultiplet7.30 – 7.40Integration = 5H (Phenyl)
Z-Group Benzylic CH₂Singlet/AB q5.00 – 5.10Deshielded by Oxygen
Gly-1 NH (Amide)Triplet (br)7.50 – 8.50Couples to CH₂
Gly-1 α-CH₂Doublet/Singlet3.60 – 3.90No side chain coupling
Ile-2 NH (Amide)Doublet7.80 – 8.20Sequence specific
Ile-2 α-CHMultiplet4.10 – 4.40Overlap risk with Ala
Ile-2 β-CHMultiplet1.60 – 1.80Stereochem probe
Ile-2 γ-CH₂ / γ-CH₃Multi / Doublet1.00 – 1.50 / 0.85γ-CH₃ is a Doublet
Ile-2 δ-CH₃Triplet0.80δ-CH₃ is a Triplet
Ala-3 NH (Amide)Doublet7.80 – 8.20C-terminal amide
Ala-3 α-CHMultiplet4.10 – 4.40Quartet-like
Ala-3 β-CH₃Doublet1.20 – 1.30Distinctive doublet
-COOH Carboxyl HBroad Singlet12.0+Often invisible (exchanges)

Critical Distinction: Isoleucine (Ile) is distinguished from Leucine (Leu) by its methyl signals. Leu shows two doublets; Ile shows one doublet (


) and one triplet (

).

Part 2: Methodological Comparison

This section evaluates the two primary variables in peptide NMR: Dimensionality and Solvent System .

Dimensionality: 1D vs. 2D Approaches
Feature1D ¹H NMR2D Suite (COSY, HSQC, HMBC)Verdict
Acquisition Time < 10 Minutes2 - 8 Hours1D for QC; 2D for R&D.
Sequence Confirmation Impossible. Cannot distinguish Gly-Ile-Ala from Gly-Ala-Ile.Definitive. HMBC links Carbonyls to NHs across peptide bonds.2D is mandatory for structure proof.
Overlap Resolution Poor. α-protons of Ile/Ala often merge (~4.2 ppm).Excellent. HSQC separates signals via ¹³C dimension.2D required for assignment.
Stereochem Check Limited.[2]High. NOESY confirms spatial arrangement.[3]2D required for chirality check.
Solvent Selection: DMSO-d₆ vs. CD₃OD[1][2]
ParameterDMSO-d₆ (Recommended)CD₃OD (Methanol-d₄)
Amide (NH) Visibility High. Slow exchange allows clear NH doublets/triplets. Essential for sequencing.Low/None. Fast exchange with deuterium often erases NH signals.
Solubility Excellent for Z-protected peptides.Good, but may aggregate at high concentrations.
Viscosity High.[4] Can cause line broadening.[5]Low. Sharper lines, better resolution of multiplets.
H-Bonding Preserves internal H-bonds (secondary structure).Disrupts H-bonds.

Application Scientist Recommendation: Use DMSO-d₆ for the primary structural characterization to ensure the amide backbone connectivity is visible. Use CD₃OD only if aliphatic resolution in DMSO is too poor to assign the side chains.

Part 3: Experimental Protocol

Sample Preparation[1]
  • Mass: 5.0 – 10.0 mg of Z-Gly-Ile-Ala-OH.

  • Solvent: 600 µL DMSO-d₆ (99.9% D) + 0.03% TMS (internal standard).

  • Tube: 5mm high-precision NMR tube (Wilmad 535-PP or equivalent).

  • Handling: Filter solution through cotton or glass wool if any turbidity exists.

Acquisition Parameters (600 MHz Base Frequency)
  • Temperature: 298 K (25°C). Note: If NH overlaps occur, vary Temp to 303 K.

  • 1D ¹H: 16 scans, 2s relaxation delay. Pulse angle 30°.

  • 2D COSY: Magnitude mode. 2048 x 256 points.

  • 2D HSQC (Multiplicity Edited): Distinguishes CH/CH₃ (positive) from CH₂ (negative). Critical for Gly (CH₂) vs Ala/Ile (CH) assignment.

  • 2D HMBC: Optimized for long-range coupling (8 Hz). This is the "sequencing" experiment.

Part 4: Data Analysis & Logic Workflow

The following diagram illustrates the logical flow for assigning the tripeptide, ensuring a self-validating assignment.

AssignmentWorkflow cluster_logic Decision Logic Start Spectrum Acquired (DMSO-d6) Step1 1. Identify Spin Systems (COSY/TOCSY) Isolate Gly, Ile, Ala sidechains Start->Step1 Step2 2. Assign Z-Group Identify Aromatic (7.3ppm) & Benzylic CH2 (5.1ppm) Step1->Step2 Logic1 Gly: Single spin system (NH-CH2) Step1->Logic1 Logic2 Ile: Complex system (NH-CH-CH-CH2/CH3) Step1->Logic2 Logic3 Ala: Simple system (NH-CH-CH3) Step1->Logic3 Step3 3. Backbone Sequencing (HMBC) Link Carbonyls (i) to NH (i+1) Step2->Step3 Step4 4. Stereochem Check Verify Ile methyl patterns (d vs t) Step3->Step4 End Structure Confirmed Step4->End

Figure 1: Step-by-step logic flow for assigning the NMR spectrum of Z-Gly-Ile-Ala-OH.

The "Connectivity Walk" (HMBC)

The most critical step is proving the sequence Gly -> Ile -> Ala . We utilize the HMBC experiment, which sees 2-3 bond correlations (Proton to Carbon).

  • Z-to-Gly: The Z-group carbonyl (urethane) correlates to the Gly-NH and Gly-αCH₂ .

  • Gly-to-Ile: The Gly-Carbonyl (approx 169 ppm) shows a correlation to the Ile-NH (approx 8.0 ppm).

  • Ile-to-Ala: The Ile-Carbonyl (approx 171 ppm) shows a correlation to the Ala-NH (approx 8.1 ppm).

  • C-Terminus: The Ala-Carbonyl (approx 174 ppm) will not correlate to any further NH.

The following diagram visualizes these critical correlations:

MolecularConnectivity Z Z-Group (C=O Urethane) Gly Glycine (NH / Alpha) Z->Gly HMBC (C=O -> NH) Ile Isoleucine (NH / Alpha) Gly->Ile HMBC (C=O -> NH) Gly->Ile NOE (Space) Ala Alanine (NH / Alpha) Ile->Ala HMBC (C=O -> NH) Ile->Ala NOE (Space)

Figure 2: Critical HMBC (red solid) and NOE (green dashed) correlations required to confirm sequence order.

References

  • Biological Magnetic Resonance Data Bank (BMRB). Statistics for Amino Acid Chemical Shifts.[6] Available at: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for 2D pulse sequences).
  • Wishart, D. S., et al. (1991). "1H, 13C and 15N chemical shift referencing in biomolecular NMR." Journal of Biomolecular NMR. Available at: [Link]

  • Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link]

Sources

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